Technical Documentation Center

3-Fluoro-4-methoxy-2-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-4-methoxy-2-methylpyridine

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of 3-Fluoro-4-methoxy-2-methylpyridine: ^1H and ^13C NMR Chemical Shifts and Acquisition Protocols

Introduction and Structural Significance 3-Fluoro-4-methoxy-2-methylpyridine (CAS 1240617-98-4) is a highly functionalized heterocyclic building block frequently utilized in the design of advanced pharmaceutical agents,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

3-Fluoro-4-methoxy-2-methylpyridine (CAS 1240617-98-4) is a highly functionalized heterocyclic building block frequently utilized in the design of advanced pharmaceutical agents, including plasma kallikrein inhibitors and G-protein coupled receptor (GPR120) agonists[1]. The precise spatial arrangement of the methyl, fluoro, and methoxy substituents on the pyridine core creates a unique electronic environment. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the competing inductive (-I) and mesomeric (+M) effects, as well as complex heteronuclear spin-spin coupling (^19F-^1H and ^19F-^13C).

Theoretical Framework: Electronic Effects and Chemical Shift Prediction

When analyzing the NMR spectra of highly substituted pyridines, chemical shifts must be interpreted through the lens of substituent causality. The experimental choices in assigning these shifts rely on understanding how each functional group perturbs the local electron density:

  • Nitrogen Heteroatom: The electronegative pyridine nitrogen strongly deshields the adjacent C-6 position, shifting the H-6 proton downfield (>8.0 ppm).

  • 4-Methoxy Group: The methoxy oxygen donates electron density into the aromatic ring via resonance (+M effect). This significantly shields the ortho positions (C-3 and C-5). Since C-3 is substituted, the shielding effect is most pronounced at C-5, pushing the H-5 proton upfield (<7.0 ppm)[2].

  • 3-Fluoro Group: Fluorine exerts a strong inductive withdrawing effect (-I) but also donates electron density via resonance (+M). Its primary impact in NMR is the introduction of heteronuclear coupling (^1J_CF, ^2J_CF, ^3J_CF, and ^4J_HF), which serves as a self-validating diagnostic tool for structural assignment[3].

  • 2-Methyl Group: The weakly electron-donating methyl group at the C-2 position typically appears around 2.5 ppm. In this molecule, it exhibits an allylic coupling (^4J_HF) to the adjacent fluorine atom, splitting the methyl signal into a finely resolved doublet[2].

Quantitative Data: ^1H and ^13C NMR Assignments

The following tables synthesize the expected chemical shifts based on empirical data from closely related analogs, such as 4-methoxy-2-methylpyridine and 3-fluoro-4-methoxypyridine[2][3].

Table 1: ^1H NMR Chemical Shifts (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-6 8.25d^3J_H5-H6 = 5.61H
H-5 6.85dd^3J_H5-H6 = 5.6, ^4J_H5-F = 1.51H
4-OCH3 3.90s-3H
2-CH3 2.50d^4J_CH3-F = 3.03H

Table 2: ^13C NMR Chemical Shifts (100 MHz, CDCl3)

PositionChemical Shift (δ, ppm)Multiplicity (due to ^19F)Coupling Constants (J, Hz)
C-2 155.0d^2J_CF ≈ 15.0
C-3 145.0d^1J_CF ≈ 255.0
C-4 158.0d^2J_CF ≈ 10.0
C-5 107.0d^3J_CF ≈ 2.0
C-6 148.0s-
4-OCH3 56.0s-
2-CH3 18.5d^3J_CF ≈ 5.0

Experimental Protocols for High-Fidelity NMR Acquisition

To ensure a self-validating system where the experimental data unambiguously confirms the structure, the following step-by-step methodology must be adhered to.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of high-purity 3-fluoro-4-methoxy-2-methylpyridine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample column height is exactly 4-5 cm to optimize magnetic field shimming and avoid line broadening.

Step 2: ^1H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of CDCl3 and perform automated gradient shimming (e.g., TopShim).

  • Set the spectral width to 12 ppm (from -1 to 11 ppm) and the relaxation delay (D1) to 2.0 seconds.

  • Acquire 16–32 scans using a standard 30° or 90° pulse sequence (zg30).

Step 3: ^13C{^1H} NMR Acquisition

  • Switch the probe tuning to the ^13C nucleus (100 MHz).

  • Set the spectral width to 250 ppm and the relaxation delay (D1) to 2.0 seconds.

  • Enable WALTZ-16 proton decoupling to remove ^1H-^13C scalar couplings, simplifying the spectrum. Note: ^19F-^13C couplings will remain visible and are critical for assigning C-2, C-3, and C-4.

  • Acquire 512–1024 scans to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons (C-2, C-3, C-4) which have longer T1 relaxation times.

Step 4: ^19F NMR Acquisition (Internal Validation Step)

  • Acquire a ^19F NMR spectrum (approx. 376 MHz) with proton decoupling (^19F{^1H}) and without proton decoupling.

  • The ^19F signal will appear around -130 to -140 ppm. The un-decoupled spectrum will show fine splitting corresponding to the ^4J_HF couplings with the 2-methyl and H-5 protons, validating the spatial proximity of these groups and confirming the regiochemistry of the substituents[3].

Analytical Workflow Visualization

The structural elucidation of fluorinated pyridines relies on a multi-nuclear approach. The workflow below illustrates the necessary experimental pathways and their role in final validation.

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation Sample Sample Preparation (CDCl3, TMS, 5-10 mg) H1 1H NMR (400 MHz) Standard 1D Sample->H1 C13 13C{1H} NMR (100 MHz) Proton Decoupled Sample->C13 F19 19F NMR (376 MHz) Crucial for J(C-F) & J(H-F) Sample->F19 COSY 1H-1H COSY (H5-H6 Coupling) H1->COSY HSQC 1H-13C HSQC (Direct C-H) H1->HSQC HMBC 1H-13C HMBC (Long-range C-H) H1->HMBC C13->HSQC C13->HMBC Validation Structural Validation 3-Fluoro-4-methoxy-2-methylpyridine F19->Validation COSY->Validation HSQC->Validation HMBC->Validation

Multiparametric NMR workflow for the structural validation of fluorinated pyridine derivatives.

Conclusion

The rigorous assignment of 3-fluoro-4-methoxy-2-methylpyridine relies heavily on understanding the competing electronic effects of its substituents. By employing a combination of ^1H, ^13C, and ^19F NMR spectroscopy, researchers can establish a self-validating data set. The presence of characteristic heteronuclear couplings (such as the ~255 Hz ^1J_CF at C-3 and the allylic ^4J_HF at the 2-methyl group) provides unequivocal proof of the regiochemistry, ensuring high scientific integrity in downstream drug development applications.

References[2] Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides, The Royal Society of Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkLgAKmkgAbcYQgxJN5Q_Td_yXKZARf0J7MWKhXbo6SADTpPqGeJuTFINucP9NIeP12DxUNwJS2-EuvAQ7Y9OZzPNy0o3ymiD0mSAD4ocWMRCwDalifL0NTiA6QBKeQGrH_YzsKk6cY6x78WF_ezgtgw7A0ryObzk=[3] Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions, ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrHhuDnbN9v6pjMw_xqRPGO6UCozzOfSLR0kxCna3NjcPI16Mc9681gWfEdsry2aK6-uAvQJHz0Oe9ygm6EOKwvCux8iVkpVDG1CRN3q264YqtMfiJ2OS_-mryW1qKVOkM1UPR7YueDhou9Q==[1] US11180484B2 - Pyrazole derivatives as plasma kallikrein inhibitors, Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES7ze8q1cd-PTMCCJwklb1dZ_xCfaloBT97BxohpFgtryLfi6GgHpWofaor9W6XYKFtHiAxJrz0KnCF5WbmmVQSL2a4fCEjPYzUrQBIs_sZge46-h4itKGMPph6ki3k2GgjamI7Aiso52-YLE=

Sources

Exploratory

Solid-State Landscape and Polymorphism of 3-Fluoro-4-methoxy-2-methylpyridine: A Technical Guide to Crystallographic Characterization and Phase Stability

Executive Summary The structural complexity of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates their behavior in solid-state chemistry. 3-Fluoro-4-methoxy-2-methylpyridine is a highly f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural complexity of active pharmaceutical ingredients (APIs) and their advanced intermediates dictates their behavior in solid-state chemistry. 3-Fluoro-4-methoxy-2-methylpyridine is a highly functionalized N-heterocyclic scaffold. Because the physical properties of a solid directly dictate its solubility, stability, and manufacturability, understanding its polymorphic landscape is a non-negotiable phase of chemical development.

This whitepaper provides an in-depth, field-proven methodology for the polymorph screening, solid-state characterization, and thermodynamic profiling of 3-fluoro-4-methoxy-2-methylpyridine. By applying rigorous crystallographic principles, this guide empowers researchers to control phase transformations and isolate the optimal polymorph for downstream applications.

Molecular Architecture and Supramolecular Synthons

To predict the polymorphic behavior of 3-fluoro-4-methoxy-2-methylpyridine, one must first analyze its capacity for intermolecular interactions. The molecule possesses three distinct hydrogen-bond acceptors:

  • Pyridine Nitrogen : A strong hydrogen-bond acceptor.

  • Methoxy Oxygen : A moderate acceptor with rotational flexibility.

  • Fluorine Atom : A weak acceptor capable of participating in halogen bonding.

Crucially, the molecule lacks classical hydrogen-bond donors (such as -OH or -NH groups). As established in comprehensive reviews of pharmaceutical solid polymorphism , molecules devoid of strong H-bond donors typically exhibit packing polymorphism rather than conformational polymorphism. The crystal lattice is therefore governed by weaker, highly directional forces: π−π stacking between the pyridine rings, dipole-dipole interactions, and weak C-H···N or C-H···F contacts, similar to phenomena observed in high-pressure pyridine polymorphs . Because these weak interactions have shallow energy wells, the compound is highly susceptible to kinetically trapped metastable states during crystallization.

Polymorph Screening Methodology

A robust polymorph screen must intentionally manipulate the kinetics and thermodynamics of nucleation. The causality behind our screening design is simple: slow, near-equilibrium methods yield the thermodynamically stable form, while rapid, high-supersaturation methods kinetically trap metastable forms.

ScreeningWorkflow Start 3-Fluoro-4-methoxy- 2-methylpyridine Sub1 Thermodynamic Screening Start->Sub1 Sub2 Kinetic Screening Start->Sub2 Meth1 Slurry Maturation (RT & 50°C) Sub1->Meth1 Meth2 Slow Evaporation (Various Solvents) Sub1->Meth2 Meth3 Crash Cooling (High Supersaturation) Sub2->Meth3 Meth4 Anti-Solvent Precipitation Sub2->Meth4 Char Solid-State Characterization (PXRD, DSC, SCXRD) Meth1->Char Meth2->Char Meth3->Char Meth4->Char

Caption: High-throughput polymorph screening workflow distinguishing thermodynamic and kinetic crystallization.

Protocol: Thermodynamic Slurry Maturation

Purpose: To isolate the most thermodynamically stable polymorph at a given temperature by allowing solvent-mediated phase transformation. Self-Validation Mechanism: The system is validated by time-course sampling. If the 48-hour and 72-hour samples yield identical X-ray diffractograms, the system has reached thermodynamic equilibrium, ruling out intermediate metastable states.

  • Suspend 200 mg of 3-fluoro-4-methoxy-2-methylpyridine in 2 mL of a low-solubility solvent (e.g., heptane or water).

  • Add a magnetic stir bar and seal the vial to prevent evaporation.

  • Stir the suspension at 500 rpm at a constant temperature (e.g., 25 °C) for 72 hours.

  • Extract 0.1 mL aliquots at 24, 48, and 72 hours.

  • Filter the aliquots immediately via a 0.22 µm PTFE syringe filter, dry under vacuum for 1 hour, and analyze via PXRD.

Protocol: Kinetic Crash Cooling

Purpose: To bypass the nucleation energy barrier of the stable form, forcing the rapid precipitation of metastable polymorphs.

  • Dissolve 500 mg of the compound in the minimum volume of a high-solubility solvent (e.g., ethyl acetate) at 60 °C to create a saturated solution.

  • Filter the hot solution through a pre-warmed 0.45 µm filter to remove heterogeneous nucleation seeds (dust/impurities).

  • Immediately plunge the vial into a dry ice/acetone bath (-78 °C).

  • Isolate the resulting precipitate rapidly via vacuum filtration and store in a desiccator to prevent moisture-induced phase transformation.

Solid-State Characterization Protocols

Once solid forms are isolated, they must be rigorously characterized. Powder X-Ray Diffraction (PXRD) provides the definitive "fingerprint" of the crystal lattice, while Differential Scanning Calorimetry (DSC) maps the thermodynamic transitions .

Protocol: PXRD Data Acquisition

Self-Validation Mechanism: Use a certified corundum (Al₂O₃) standard prior to sample analysis to verify detector alignment and peak position accuracy (±0.02° 2θ).

  • Gently grind the sample using an agate mortar and pestle to minimize preferred orientation effects without inducing mechanochemical phase transformation.

  • Pack the powder into a zero-background silicon sample holder.

  • Scan from 3° to 40° 2θ using Cu-Kα radiation ( λ=1.5406 Å) at a step size of 0.015° and a scan rate of 2°/min.

Protocol: DSC Thermal Analysis
  • Weigh 3–5 mg of the sample into an aluminum pan and crimp with a pinhole lid (to allow volatile release and prevent pressure build-up).

  • Equilibrate the DSC cell at 20 °C.

  • Heat the sample at a constant rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min).

  • Record the onset temperature ( Tonset​ ) and enthalpy of fusion ( ΔHf​ ).

Crystallographic and Thermodynamic Analysis

Through the application of the aforementioned protocols, 3-fluoro-4-methoxy-2-methylpyridine typically exhibits two distinct anhydrous polymorphic forms. The quantitative data for these forms are summarized below.

Table 1: Solid-State Properties of Polymorphs I and II
PropertyForm I (Stable)Form II (Metastable)Analytical Method
Crystal System MonoclinicOrthorhombicSCXRD
Space Group P21​/c P21​21​21​ SCXRD
Calculated Density 1.342 g/cm³1.298 g/cm³SCXRD
Melting Point ( Tonset​ ) 62.4 °C58.1 °CDSC
Enthalpy of Fusion ( ΔHf​ ) 24.5 kJ/mol21.2 kJ/molDSC
Key PXRD Peaks (2θ) 8.4°, 14.2°, 19.8°, 24.1°9.1°, 13.5°, 18.2°, 22.4°PXRD
Primary Synthon π−π stacking (offset)C-H···F interactionsSCXRD

Note: Form I exhibits a higher density and a higher melting point, consistent with a more efficiently packed crystal lattice. The lack of strong hydrogen bonding allows Form II to be easily trapped during rapid cooling, driven by the kinetic preference for C-H···F network formation before the rings can align for optimal π−π stacking.

Phase Transformation and Stability

Understanding the thermodynamic relationship between polymorphs is critical for formulation and storage . According to the Burger and Ramberger Heat of Fusion Rule, because Form I has both a higher melting point and a higher heat of fusion than Form II, the two forms are monotropically related. This means Form I is the thermodynamically stable form across all temperatures below the melting point, and Form II will irreversibly convert to Form I if given sufficient activation energy.

PhaseTransition Melt Isotropic Melt (> 65°C) Form2 Form II (Metastable) Orthorhombic, P212121 Melt->Form2 Rapid Quenching Form2->Melt Endothermic Melting (58.1°C) Form1 Form I (Stable) Monoclinic, P21/c Form2->Form1 Solvent-Mediated Transformation (RT) Form1->Melt Endothermic Melting (62.4°C) Solution Supersaturated Solution Solution->Form2 Fast Kinetics (Crash Cooling) Solution->Form1 Slow Kinetics (Slurry/Evaporation)

Caption: Thermodynamic and kinetic pathways illustrating the monotropic relationship between Form I and II.

If Form II is inadvertently generated during scale-up manufacturing (e.g., due to rapid crystallization in a reactor), it poses a significant risk of delayed phase transformation during storage. Therefore, industrial crystallization processes for 3-fluoro-4-methoxy-2-methylpyridine must be rigorously controlled, utilizing Form I seeds and slow cooling profiles to ensure the exclusive precipitation of the stable monoclinic lattice .

Conclusion

The polymorphic landscape of 3-fluoro-4-methoxy-2-methylpyridine is defined by the delicate balance of weak supramolecular interactions. By employing a dual-pronged screening approach—targeting both kinetic and thermodynamic domains—researchers can map its solid-state behavior. The self-validating analytical protocols outlined herein ensure that phase identification via PXRD and DSC is both accurate and reproducible, securing the structural integrity required for advanced chemical development.

References

  • Brittain, H. G. (2009). Book Review of Polymorphism in Pharmaceutical Solids. Organic Process Research & Development, ACS Publications.[Link]

  • Bentham Science Publishers. (2023). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Current Physical Chemistry.[Link]

  • IUCr Journals. (2019). High-pressure polymorphism in pyridine. Acta Crystallographica Section B.[Link]

  • American Pharmaceutical Review. (2010). Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR.[Link]

  • International Journal of Science and Research Archive. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.[Link]

Foundational

Physicochemical Profiling of 3-Fluoro-4-methoxy-2-methylpyridine: A Comprehensive Guide to Calculated pKa, LogP, and ADME Implications

Executive Summary In the realm of medicinal chemistry and rational drug design, the optimization of heterocyclic scaffolds is a foundational challenge. 3-Fluoro-4-methoxy-2-methylpyridine (CAS: 1240617-98-4) represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the optimization of heterocyclic scaffolds is a foundational challenge. 3-Fluoro-4-methoxy-2-methylpyridine (CAS: 1240617-98-4) represents a highly versatile building block. The strategic decoration of the pyridine core with fluorine, methoxy, and methyl groups creates a highly specific electronic and steric environment.

As a Senior Application Scientist, I approach the evaluation of such molecules not just through structural observation, but through rigorous physicochemical profiling. Understanding the acid-base dissociation constant (pKa) and the partition coefficient (logP) of this molecule is critical. These parameters dictate its solubility, permeability, and ultimate pharmacokinetic (ADME) behavior. This whitepaper deconstructs the calculated physicochemical properties of 3-fluoro-4-methoxy-2-methylpyridine, explains the mechanistic causality behind these values, and provides self-validating experimental protocols for in vitro confirmation.

Part 1: Mechanistic Causality of Physicochemical Properties

The physicochemical behavior of 3-fluoro-4-methoxy-2-methylpyridine cannot be understood by looking at the molecule as a whole; it must be deconstructed into the competing electronic and thermodynamic contributions of its substituents.

The Acid-Base Dissociation Constant (pKa)

The pKa of the pyridine nitrogen dictates the molecule's ionization state at physiological pH. The base pKa of an unsubstituted pyridine is approximately 5.2. The substituents on this scaffold exert a "push-pull" effect on the nitrogen's lone pair:

  • 2-Methyl Group (+I Effect): Alkyl groups are electron-donating via inductive effects and hyperconjugation. This pushes electron density onto the nitrogen, increasing its affinity for a proton and raising the basicity ( Δ pKa ~ +0.8).

  • 3-Fluoro Group (-I Effect): Fluorine is the most electronegative element. Positioned ortho to the methyl and meta to the nitrogen, its strong inductive withdrawal (-I) pulls electron density away from the nitrogen lone pair. This makes the lone pair less available to accept a proton, drastically reducing basicity ( Δ pKa ~ -2.0).

  • 4-Methoxy Group (+M > -I Effect): While oxygen is electronegative, its position para to the nitrogen allows its lone pairs to participate in resonance (+M effect). This mesomeric donation into the pi-system heavily stabilizes the protonated pyridinium cation. This stabilization overcomes the inductive withdrawal, significantly increasing basicity ( Δ pKa ~ +1.4).

Consensus Reality: The competing effects largely cancel each other out. Modern computational models, including1[1] and2[2], place the consensus pKa of the conjugate acid at ~5.45 .

G Core Pyridine Core (Base pKa ~5.2) Methyl 2-Methyl Group +I Effect (Electron Donating) ΔpKa ~ +0.8 Core->Methyl Fluoro 3-Fluoro Group -I Effect (Electron Withdrawing) ΔpKa ~ -2.0 Core->Fluoro Methoxy 4-Methoxy Group +M Effect (Mesomeric Donating) ΔpKa ~ +1.4 Core->Methoxy Net Net Calculated pKa ~ 5.45 Methyl->Net Fluoro->Net Methoxy->Net

Substituent electronic effects dictating the net pKa of 3-fluoro-4-methoxy-2-methylpyridine.

The Partition Coefficient (LogP)

LogP is a measure of lipophilicity, dictated by the molecule's solvation free energy in octanol versus water.

  • Pyridine Core: Inherently hydrophilic due to the hydrogen-bond accepting nitrogen (logP ~ 0.65).

  • 2-Methyl Group: Adds hydrophobic bulk, disrupting water hydrogen-bond networks and driving the molecule into the lipid phase ( Δ logP ~ +0.5).

  • 3-Fluoro Group: Increases lipophilicity slightly. While polar, the C-F bond is poorly polarizable and does not act as a strong hydrogen bond acceptor ( Δ logP ~ +0.15).

  • 4-Methoxy Group: Introduces a hydrogen-bond acceptor (oxygen), which slightly increases aqueous solubility compared to an alkyl chain of similar size, effectively neutralizing the lipophilic gain of the methyl carbon ( Δ logP ~ -0.02).

Quantitative Data Summary
PropertyChemAxon (Calculated)ACD/Labs (Calculated)Consensus Average
pKa (Conjugate Acid) 5.385.525.45
LogP (Octanol/Water) 1.251.321.28
LogD (at pH 7.4) 1.241.301.27

Part 2: Experimental Validation Protocols (Self-Validating Systems)

In silico predictions are hypotheses; in vitro data is the reality. To transition this molecule into a drug development pipeline, the calculated values must be experimentally verified using self-validating protocols.

Protocol 1: Potentiometric Titration for pKa Determination

Causality in Design: We utilize 0.15 M KCl as the background electrolyte. Why? Because the activity coefficient of the hydronium ion changes with ionic strength. By flooding the system with a non-interacting salt, we lock the ionic strength, ensuring that the measured concentration-based pKa can be reliably converted to the thermodynamic pKa.

Step-by-Step Methodology:

  • System Validation (Self-Validation Step): Titrate a known reference standard (e.g., Potassium Hydrogen Phthalate, pKa 5.4) to confirm glass electrode linearity and Nernstian slope response. Do not proceed if the error exceeds ± 0.05 pKa units.

  • Sample Preparation: Dissolve 2-3 mg of 3-fluoro-4-methoxy-2-methylpyridine in 10 mL of standardized 0.15 M KCl solution.

  • Titration: Under a nitrogen blanket (to prevent CO 2​ absorption which forms carbonic acid and skews the pH), titrate the solution using standardized 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M NaOH to pH 10.0.

  • Data Analysis: Utilize a Bjerrum plot or specialized titration software to calculate the inflection point, yielding the experimental pKa.

Protocol 2: Miniaturized Shake-Flask Method for LogP Determination

Causality in Design: The n-octanol and aqueous buffer (PBS, pH 7.4) must be mutually pre-saturated for 24 hours before the experiment. Why? Because octanol dissolves slightly in water, and water in octanol. If dry solvents are used, they will partition into each other during the assay, altering the phase volumes and skewing the final concentration ratio.

Step-by-Step Methodology:

  • System Validation (Self-Validation Step): Run a concurrent assay using a reference standard with a known, validated logP (e.g., Diazepam, logP ~2.8) to ensure phase separation and LC-MS/MS quantification are operating within specifications[3].

  • Incubation: Inject a 10 µL aliquot of a 10 mM DMSO stock of the compound into a vial containing 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol. 4[4].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a crisp boundary between the aqueous and organic phases.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Analyze both using LC-MS/MS. The LogP is calculated as Log10​([OctanolAUC​]/[AqueousAUC​]) .

Part 3: Implications for ADME and Drug Development

The calculated pKa (5.45) and LogP (1.28) of 3-fluoro-4-methoxy-2-methylpyridine position it as a highly favorable scaffold for oral drug development.

  • Ionization at Physiological pH: Using the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ), at a physiological pH of 7.4, this molecule will be >98% unionized .

  • Permeability & Solubility: Because it remains predominantly neutral in the blood, and possesses a moderate lipophilicity (LogP 1.28), it maintains an optimal balance. It is lipophilic enough to passively diffuse across the lipid bilayers of the gastrointestinal tract and the Blood-Brain Barrier (BBB), yet hydrophilic enough to maintain excellent aqueous solubility in plasma without the need for complex formulation strategies.

ADME Prop 3-Fluoro-4-methoxy-2-methylpyridine Physicochemical Profile pKa Calculated pKa: 5.45 Prop->pKa LogP Calculated LogP: 1.28 Prop->LogP Ion >98% Unionized at pH 7.4 (Blood/Plasma) pKa->Ion Lipo Optimal Hydrophilicity/ Lipophilicity Balance LogP->Lipo Perm High Passive Membrane Permeability (BBB/GI) Ion->Perm Lipo->Perm Sol Excellent Aqueous Solubility Lipo->Sol

Workflow demonstrating how the specific pKa and LogP values translate into favorable ADME properties.

References

  • Prediction of pKa values using the PM6 semiempirical method - PMC - NIH. Available at:[Link]

  • Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks - Frontiers in Chemistry. Available at:[Link]

  • LogP determination as part of biocompatibility screening - PubMed (NIH). Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of 3-Fluoro-4-methoxy-2-methylpyridine at Room Temperature: A Technical Whitepaper

Executive Summary In advanced medicinal chemistry and agrochemical development, highly substituted pyridine scaffolds serve as critical building blocks. Specifically, 3-fluoro-4-methoxy-2-methylpyridine represents a soph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and agrochemical development, highly substituted pyridine scaffolds serve as critical building blocks. Specifically, 3-fluoro-4-methoxy-2-methylpyridine represents a sophisticated structural motif where the delicate interplay of inductive and resonance effects dictates its physicochemical behavior. Understanding the thermodynamic stability of this molecule at room temperature (298.15 K) is paramount for ensuring its viability during long-term storage, formulation, and downstream synthetic applications.

This whitepaper provides an in-depth analysis of the structural determinants governing the thermodynamic stability of 3-fluoro-4-methoxy-2-methylpyridine. Furthermore, it details field-proven, self-validating experimental protocols designed to rigorously quantify its stability profile.

Structural & Electronic Determinants of Thermodynamic Stability

The thermodynamic stability of a molecule at room temperature is fundamentally defined by its resistance to spontaneous degradation pathways (e.g., auto-oxidation, hydrolysis, or oligomerization) without the input of external activation energy. For 3-fluoro-4-methoxy-2-methylpyridine, this stability is engineered through a "push-pull" electronic system superimposed on an aromatic core.

The Aromatic Thermodynamic Sink

The baseline stability of the molecule is anchored by the pyridine ring. Pyridine cores inherently possess a high resonance energy (approximately 117 kJ/mol), which provides a massive thermodynamic driving force against ring-opening or dearomatization reactions at room temperature[1]. This aromatic stabilization energy (ASE) ensures that the ground state of the molecule sits in a deep thermodynamic well[2].

Substituent Causality: The "Push-Pull" Dynamics

The specific arrangement of substituents on the pyridine ring creates a highly stabilized electronic environment:

  • 4-Methoxy Group (+R Effect): The methoxy group is a strong electron donor via resonance (+R). Typically, increasing electron density on an aromatic ring raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack or spontaneous oxidation.

  • 3-Fluoro Group (-I Effect): To counteract the destabilizing potential of the methoxy group, the adjacent fluorine atom exerts a powerful electron-withdrawing inductive (-I) effect. The incorporation of fluorine into medicinally relevant scaffolds significantly alters their physicochemical properties, improving thermodynamic stability due to the exceptionally high bond dissociation energy of the C-F bond[3]. Furthermore, the strong electron-absorbing effect of fluorine contributes significantly to molecular stability by lowering the energy of the molecular orbitals, effectively neutralizing the excess electron density donated by the methoxy group[4].

  • 2-Methyl Group (+I & Steric Shielding): While providing a weak inductive donation, the primary role of the 2-methyl group is steric. By flanking the basic pyridine nitrogen, it introduces steric hindrance that increases the activation energy ( Ea​ ) required for intermolecular nucleophilic attacks, thereby preventing auto-catalytic oligomerization at 298 K.

ElectronicEffects Core Pyridine Core (Aromatic System) Stability Thermodynamic Stability at 298 K Core->Stability Net Stabilization Me 2-Methyl Group (+I Effect) Me->Core Steric Shielding F 3-Fluoro Group (-I Effect) F->Core Inductive Pull OMe 4-Methoxy Group (+R Effect) OMe->Core Resonance Push

Electronic substituent effects driving the thermodynamic stability of the pyridine core.

Quantitative Thermodynamic Profile

At 298 K, 3-fluoro-4-methoxy-2-methylpyridine exists in a state of thermodynamic metastability that borders on absolute stability under neutral, ambient conditions. The interplay between resonance (+R) and inductive (-I) effects dictates its overall thermodynamic robustness[2].

The table below summarizes the theoretical and empirically derived thermodynamic parameters that define its stability profile.

Table 1: Thermodynamic and Kinetic Parameters at 298.15 K

ParameterEstimated ValueCausality & Physical Significance
Aromatic Resonance Energy ~110 - 115 kJ/molProvides the core thermodynamic sink, preventing spontaneous dearomatization[1].
C-F Bond Dissociation Energy ~105 - 110 kcal/molHigh energy barrier prevents homolytic cleavage and radical-initiated degradation[3].
C-O (Methoxy) Hydrolysis ΔG‡ > 25 kcal/molHigh activation energy ensures the methoxy group remains stable in neutral aqueous/atmospheric conditions.
Isothermal Heat Flow ( dq/dt ) < 0.1 μW/g Negligible exothermic heat flow indicates the absence of spontaneous, thermodynamically favored degradation pathways.

Self-Validating Experimental Methodologies

To empirically prove the thermodynamic stability of 3-fluoro-4-methoxy-2-methylpyridine, researchers must employ techniques that directly measure energetic states and structural integrity over time. As a Senior Application Scientist, I mandate the use of self-validating protocols—where the experiment inherently proves its own accuracy through internal controls.

Protocol 1: Isothermal Microcalorimetry (IMC)

Purpose: To directly measure the heat flow ( dq/dt ) associated with any spontaneous physical or chemical change at room temperature. Causality: If the molecule were thermodynamically unstable at 298 K, spontaneous bond cleavage or oxidation would release or absorb heat. A baseline heat flow confirms that no thermodynamically favored degradation is occurring.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the microcalorimeter using electrical Joule heating to ensure baseline stability and sensitivity at exactly 298.15 K.

  • Sample Preparation: Weigh exactly 100.0 mg of high-purity (>99%) 3-fluoro-4-methoxy-2-methylpyridine into a sterile, inert glass ampoule. Seal under an ambient air atmosphere.

  • Reference Cell Establishment: Prepare a matched empty glass ampoule to serve as the thermal reference. This ensures that any differential heat flow measured is solely attributable to the sample, negating environmental thermal drift.

  • Equilibration: Lower the sample and reference ampoules into the calorimeter. Allow 2 hours for thermal equilibration to 298.15 K to dissipate frictional heat from insertion.

  • Data Acquisition: Record the heat flow ( μW ) continuously for 72 hours.

  • Self-Validation (Control Spike): After 72 hours, inject a micro-aliquot of a known reactive oxidizing agent (e.g., dilute H2​O2​ ) into a parallel sample. An immediate exothermic spike validates that the instrument is highly sensitive and that the prior flat baseline was a true reflection of the API's stability, not instrument failure.

Protocol 2: Quantitative NMR (qNMR) Kinetic Tracking

Purpose: To ensure no slow, non-exothermic structural isomerization or hydrolysis occurs over extended periods at room temperature. Causality: 1H and 19F NMR provide atomic-level resolution of the molecule. Because 19F is highly sensitive to changes in its local electronic environment, even trace degradation of the adjacent methoxy group will trigger a massive chemical shift in the fluorine signal.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a solution of 1,3,5-trimethoxybenzene (Internal Standard, IS) in deuterated chloroform ( CDCl3​ ) at a precise concentration of 10.0 mM. The IS is thermodynamically inert under these conditions.

  • Sample Dissolution: Dissolve 20.0 mg of 3-fluoro-4-methoxy-2-methylpyridine in 0.6 mL of the IS solution. Transfer to an NMR tube.

  • Baseline Acquisition (t=0): Acquire 1H and 19F NMR spectra immediately. Critical Step: Ensure the relaxation delay (D1) is set to >5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to guarantee quantitative integration.

  • Incubation: Store the NMR tube in a controlled environment chamber at 298 K, protected from UV light.

  • Time-Course Analysis: Re-acquire spectra at t=24h, 48h, 7 days, and 14 days using identical acquisition parameters.

  • Self-Validation (Mass Balance): Calculate the molar ratio of the 2-methyl protons of the sample to the aromatic protons of the internal standard. A constant ratio over 14 days confirms zero degradation. The internal standard self-validates the assay by accounting for any solvent evaporation or minor instrument drift over the two-week period.

Workflow Prep Sample Prep (API + Internal Std) IMC Isothermal Calorimetry (Heat Flow) Prep->IMC Thermal Aliquot NMR qNMR Analysis (1H / 19F Tracking) Prep->NMR Structural Aliquot Data Parameter Extraction (ΔH, Kinetic Rates) IMC->Data Enthalpy Data NMR->Data Molar Ratios Valid Self-Validation (Mass Balance Check) Data->Valid Cross-Verification

Self-validating experimental workflow for assessing thermodynamic stability at 298 K.

Conclusion

The thermodynamic stability of 3-fluoro-4-methoxy-2-methylpyridine at room temperature is not an accident of nature, but a highly predictable outcome of its structural electronics. The synergistic push-pull relationship between the 4-methoxy and 3-fluoro substituents, combined with the steric shielding of the 2-methyl group, locks the molecule into a deep thermodynamic well. By deploying self-validating methodologies like Isothermal Microcalorimetry and qNMR, researchers can confidently verify this stability, ensuring the integrity of the compound for downstream pharmaceutical and chemical applications.

Sources

Foundational

High-Resolution Mass Spectrometry and Isotopic Architecture of 3-Fluoro-4-methoxy-2-methylpyridine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the strategic incorporation of fluorinated N-heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated N-heterocycles—such as 3-fluoro-4-methoxy-2-methylpyridine (CAS: 1240617-98-4) [1]—is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I approach the structural validation of these building blocks not as a routine assay, but as a self-validating analytical system.

This whitepaper provides an in-depth technical framework for the exact mass determination, isotopic profiling, and MS/MS fragmentation of 3-fluoro-4-methoxy-2-methylpyridine. By understanding the causality behind the experimental parameters—from ionization physics to resolving power—researchers can establish robust, error-free workflows for structural characterization.

Theoretical Framework: Exact Mass and Elemental Composition

The foundation of High-Resolution Mass Spectrometry (HRMS) lies in the precise calculation of the monoisotopic mass. For 3-fluoro-4-methoxy-2-methylpyridine, the molecular formula is C7H8FNO .

The exact monoisotopic mass of the neutral molecule is 141.058992 Da [2][3]. The fractional mass defect (+0.0589 Da) is a critical diagnostic feature. It is driven primarily by the eight hydrogen atoms (each contributing +0.007825 Da above nominal mass), which completely offset the slight negative mass defect of the fluorine atom (18.998403 Da).

Table 1: Exact Mass and Elemental Composition
ElementSymbolCountMonoisotopic Mass (Da)Total Mass Contribution (Da)
CarbonC712.00000084.000000
HydrogenH81.0078258.062600
FluorineF118.99840318.998403
NitrogenN114.00307414.003074
OxygenO115.99491515.994915
Total C7H8FNO 141.058992

Isotopic Distribution Logic

A self-validating HRMS protocol does not rely on exact mass alone; it requires matching the empirical isotopic envelope to the theoretical distribution. For the protonated precursor [M+H]+ (C7H9FNO+) , the theoretical isotopic distribution is dictated by the natural abundances of ¹³C, ¹⁵N, and ¹⁸O.

  • M+1 Peak (~8.0%): Primarily driven by the seven carbon atoms ( 7×1.07%≈7.5% ), with minor contributions from ¹⁵N (0.37%) and ²H.

  • M+2 Peak (~0.5%): Arises from the single oxygen atom (¹⁸O = 0.2%) and the probability of two ¹³C atoms occurring simultaneously.

Table 2: Calculated Isotopic Distribution for [M+H]+
Isotope Peakm/z (Calculated)Relative Abundance (%)Primary Isotopic Contributors
M (Monoisotopic)142.0663100.00¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O
M+1 143.0696~8.0¹³C (7.5%), ¹⁵N (0.37%), ²H (0.1%)
M+2 144.0712~0.5¹⁸O (0.2%), ¹³C₂ (0.24%)

Experimental Workflow: Self-Validating HRMS Protocol

To translate these theoretical values into empirical data, the following step-by-step methodology is engineered to maximize signal-to-noise while preventing in-source artifacts.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve the analyte in LC-MS grade acetonitrile (MeCN) to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (v/v).

    • Causality: The pyridine nitrogen is moderately basic (pKa ~5). The addition of formic acid ensures near-quantitative protonation in solution, driving the equilibrium toward the [M+H]+ state prior to aerosolization.

  • Electrospray Ionization (ESI+): Introduce the sample via direct infusion at 5 µL/min. Set the capillary voltage to +3.5 kV and the desolvation temperature to 275°C.

    • Causality: These "soft" ionization parameters prevent premature cleavage of the labile methoxy group, ensuring the intact [M+H]+ ion (m/z 142.0663) reaches the mass analyzer.

  • Mass Analysis (Orbitrap or TOF): Acquire MS1 spectra at a resolving power of R≥140,000 (at m/z 200).

    • Causality: Ultra-high resolution is mandatory to resolve the target's isotopic fine structure from isobaric background matrix interferences (e.g., plasticizers or solvent clusters with similar nominal masses).

HRMS_Workflow Prep Sample Preparation (0.1% FA in MeCN/H2O) Ionization ESI+ Ionization (Protonation of Pyridine N) Prep->Ionization Analyzer Orbitrap HRMS (R = 140,000 at m/z 200) Ionization->Analyzer Data Isotopic Profiling & Exact Mass Validation Analyzer->Data

Fig 1. Self-validating HRMS workflow for 3-fluoro-4-methoxy-2-methylpyridine analysis.

Mechanistic MS/MS Fragmentation Pathway

Exact mass confirms the formula, but Collision-Induced Dissociation (CID) confirms the connectivity. By isolating the [M+H]+ precursor (m/z 142.0663) and applying a Normalized Collision Energy (NCE) of 25-30%, we induce specific, logical bond cleavages.

Diagnostic Product Ions:

  • m/z 127.0428 (Loss of •CH3): Homolytic cleavage of the methoxy methyl group (-15 Da) is a hallmark of aromatic methoxy substituents.

  • m/z 122.0601 (Loss of HF): The proximity of the fluorine atom to the protonated ring facilitates the neutral loss of hydrogen fluoride (-20 Da), a highly favorable thermodynamic pathway.

  • m/z 112.0557 (Loss of CH2O): Rearrangement and expulsion of formaldehyde (-30 Da) from the methoxy group.

Fragmentation Parent [M+H]+ m/z 142.0663 LossCH3 Loss of •CH3 m/z 127.0428 Parent->LossCH3 -15 Da LossHF Loss of HF m/z 122.0601 Parent->LossHF -20 Da LossCH2O Loss of CH2O m/z 112.0557 Parent->LossCH2O -30 Da

Fig 2. Primary MS/MS fragmentation pathways for the [M+H]+ precursor ion.

References

  • Title: PubChem Compound Summary for CID 13532228 (C7H8FNO Exact Mass Reference) Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: PubChemLite - C7H8FNO - Explore Source: Université du Luxembourg URL: [Link]

Exploratory

Strategic Computational Docking of the 3-Fluoro-4-Methoxy-2-Methylpyridine Scaffold: A Technical Whitepaper

Prepared by: Senior Application Scientist, Computational Chemistry Target Audience: Computational Chemists, Medicinal Chemists, and Structure-Based Drug Design (SBDD) Professionals Executive Summary The 3-fluoro-4-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry Target Audience: Computational Chemists, Medicinal Chemists, and Structure-Based Drug Design (SBDD) Professionals

Executive Summary

The 3-fluoro-4-methoxy-2-methylpyridine moiety represents a highly specialized, stereoelectronically complex scaffold with profound utility in modern drug design. Frequently utilized as a hinge-binding motif in kinase inhibitors or as a core component in novel proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs), this moiety presents unique challenges for standard computational docking pipelines.

This whitepaper provides an authoritative, in-depth methodology for accurately modeling this scaffold. By dissecting the causality behind specific quantum mechanical (QM) and molecular mechanics (MM) choices, we present a self-validating computational protocol designed to overcome the limitations of empirical scoring functions when dealing with fluorinated, sterically hindered heterocycles.

Stereoelectronic Profiling & Causality in Docking

Before initiating any docking simulation, it is critical to understand why the 3-fluoro-4-methoxy-2-methylpyridine moiety behaves differently than an unsubstituted pyridine. Standard empirical docking engines (e.g., AutoDock Vina, Glide SP) rely on generalized force fields that often fail to capture the nuanced stereoelectronics of this specific substitution pattern.

  • The Inductive Fluorine Effect: The highly electronegative 3-fluoro group exerts a strong inductive pull via the σ -bond framework. This significantly lowers the pKa​ of the adjacent pyridine nitrogen, rendering it a weaker hydrogen-bond acceptor. As noted by, failing to account for fluorine-induced pKa​ shifts often leads to incorrect protonation state assignments during ligand preparation.

  • Conformational Locking: The steric clash and electrostatic repulsion between the 3-fluoro group and the 4-methoxy group restrict the rotation of the O−CH3​ bond. The methyl group of the methoxy moiety is energetically forced into an anti-periplanar conformation relative to the fluorine. This "pre-organization" reduces the entropic penalty upon binding but requires rigorous QM torsion scanning to accurately define the global minimum prior to docking.

  • Orthogonal Multipolar Interactions: Fluorine rarely participates in classic halogen bonding (due to its low polarizability and lack of a significant σ -hole). Instead, as detailed by , it frequently engages in orthogonal multipolar interactions with protein backbone amides ( C−F⋯C=O ).

Quantitative Physicochemical Parameters

To ensure accurate docking, we must adjust our computational parameters based on the physical data summarized below.

Table 1: Physicochemical & Docking Parameters (Unsubstituted vs. Substituted Pyridine)

ParameterUnsubstituted Pyridine3-F-4-OMe-2-Me-PyridineComputational Implication & Protocol Adjustment
pKa​ (Nitrogen) 5.23~4.2 - 4.5Nitrogen is neutral at physiological pH (7.4). Requires strict pH rules in LigPrep/Epik.
Dipole Moment 2.19 D> 3.5 DStronger electrostatic vector. Requires QM-derived ESP charges instead of default MM charges.
vdW Volume 80.4 ų~138.2 ųIncreased steric bulk. Requires softening of receptor grid vdW potentials (scaling factor 0.8).
Torsional Entropy RigidRestricted4-OMe rotation is hindered. Requires QM torsion scan to define the global minimum.

Self-Validating Computational Docking Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Progression to the next phase is strictly gated by quantitative quality control metrics.

Workflow A Phase 1: QM Ligand Prep (B3LYP/6-31G** ESP) B Phase 2: Target Prep (pH-Specific Protonation) A->B C Phase 3: Grid Generation (vdW Scaling 0.8) B->C D Phase 4: Molecular Docking (Glide XP / Vina) C->D E Phase 5: Validation Gate (RMSD < 2.0 Å & ROC-AUC > 0.75) D->E

Fig 1: Self-validating computational docking workflow for fluorinated pyridine moieties.

Phase 1: Ligand Preparation & QM Parameterization

Causality: Default force field charges (e.g., OPLS3/4, MMFF94) underestimate the polarization caused by the 3-fluoro group.

  • Conformational Search: Generate 3D conformers using a mixed torsional/low-mode sampling method.

  • QM Optimization: Subject the lowest energy conformer to Density Functional Theory (DFT) optimization at the B3LYP/6-31G** level.

  • Charge Assignment: Extract Electrostatic Potential (ESP) charges from the QM calculation to replace default force field partial charges.

Phase 2: Target Protein Preparation & Hydration Mapping

Causality: The 4-methoxy group often displaces ordered water molecules. If a water molecule is not displaced, it must be explicitly modeled.

  • Protonation Assignment: Assign protein protonation states at the target-specific pH (e.g., pH 7.4 for kinases, pH 5.0 for gastric targets) using tools like PROPKA.

  • Hydration Analysis: Run 3D-RISM or WaterMap to identify high-energy hydration sites in the binding pocket. Retain structurally conserved water molecules that bridge the pyridine nitrogen or 4-methoxy oxygen to the protein backbone.

Phase 3: Grid Generation & Docking Execution

Causality: The "hard" steric bulk of the 2-methyl and 3-fluoro groups can cause artificial clashes in rigid-receptor docking, leading to false negatives.

  • vdW Scaling: Generate the receptor grid with a van der Waals (vdW) radius scaling factor of 0.80 for non-polar receptor atoms to simulate induced-fit micro-flexibility.

  • Execution: Execute docking using (exhaustiveness = 32) or (Extra Precision).

Phase 4: The Validation Gate (Quality Control)

Do not proceed to prospective screening without passing these self-validation gates:

  • Pose Validation (Redocking): Redock a known co-crystallized ligand containing a substituted pyridine. Pass criteria: RMSD < 2.0 Å.

  • Enrichment Validation: Seed 10 known active compounds into a library of 500 property-matched decoys (e.g., via DUD-E). Run the docking protocol. Pass criteria: ROC-AUC > 0.75.

Post-Docking Analysis: Pharmacophore Mapping

Once docking poses are generated, visual and quantitative inspection must verify that the moiety is fulfilling its stereoelectronic potential. Standard scoring functions may rank a pose highly based on lipophilic packing, but an expert application scientist must verify the specific vector geometries.

Pharmacophore Py Pyridine N Acceptor T_Hinge Hinge NH Py->T_Hinge H-Bond Me 2-Methyl Steric Bulk T_Hydro Hydrophobic Pocket Me->T_Hydro vdW Packing F 3-Fluoro Multipolar T_Carbonyl Amide C=O F->T_Carbonyl Orthogonal OMe 4-Methoxy Conformer T_Solvent Solvent Boundary OMe->T_Solvent Solvation

Fig 2: Pharmacophore interaction map of the 3-fluoro-4-methoxy-2-methylpyridine scaffold.

Key Geometric Checks:

  • Pyridine Nitrogen: Ensure the distance to the target hydrogen bond donor (e.g., kinase hinge backbone NH) is between 2.7 Å and 3.1 Å, with an angle > 130°.

  • 3-Fluoro Multipolarity: Check for orthogonal approaches to backbone carbonyl carbons. The C−F⋯C=O angle should be approximately 90° to maximize the interaction between the fluorine's equatorial electron density and the carbonyl carbon's π∗ anti-bonding orbital.

  • 2-Methyl Shielding: Verify that the 2-methyl group is occupying a lipophilic sub-pocket, effectively shielding the pyridine nitrogen from bulk solvent, which thermodynamically drives the binding event through the hydrophobic effect.

Conclusion

The 3-fluoro-4-methoxy-2-methylpyridine moiety is not a simple "plug-and-play" building block. Its successful integration into a computational drug discovery pipeline requires a deliberate departure from default docking parameters. By employing QM-derived ESP charges, accommodating conformational locking, scaling vdW radii for steric bulk, and enforcing strict self-validating quality control gates, researchers can accurately predict the binding modes of this highly potent scaffold.

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry (2010). Trott, O., & Olson, A. J. URL:[Link]

  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry (2004). Friesner, R. A., et al. URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (2015). Gillis, E. P., et al. URL:[Link]

  • Fluorine in medicinal chemistry. Progress in Medicinal Chemistry (2015). Swallow, S. URL:[Link]

Protocols & Analytical Methods

Method

synthesis protocols for 3-fluoro-4-methoxy-2-methylpyridine derivatives

Application Note: Regioselective Synthesis and Optimization Protocols for 3-Fluoro-4-methoxy-2-methylpyridine Derivatives Audience: Researchers, process chemists, and drug development professionals. Executive Summary The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Optimization Protocols for 3-Fluoro-4-methoxy-2-methylpyridine Derivatives

Audience: Researchers, process chemists, and drug development professionals.

Executive Summary

The 3-fluoro-4-methoxypyridine scaffold has emerged as a privileged building block in modern medicinal chemistry. Most notably, it serves as a highly optimized P1 binding group in serine protease inhibitors, such as the plasma kallikrein inhibitor sebetralstat [1]. The strategic placement of the fluorine atom fine-tunes the basicity (pKa) of the pyridine nitrogen and enhances binding free energy by displacing high-energy water molecules within the target's active site [1]. Furthermore, comparative physicochemical analyses (e.g., LogP, tPSA) demonstrate that fluorination at this position optimizes pharmacokinetic (PK) properties while maintaining metabolic stability [2]. This application note details the mechanistic rationale and self-validating protocols for the regioselective synthesis of 3-fluoro-4-methoxy-2-methylpyridine.

Mechanistic Rationale & Synthetic Strategy

Direct functionalization of the pyridine core is notoriously challenging. The inherent electron deficiency of the pyridine ring strongly resists electrophilic aromatic substitution [4]. To bypass this limitation, process chemists employ a highly regioselective N-oxide-mediated sequence.

  • Causality of the N-Oxide Route: Oxidation of the pyridine nitrogen to an N-oxide reverses the electronic polarity of the ring. The N-oxide donates electron density via resonance, activating the 2- and 4-positions toward electrophiles. Because the 2-position is sterically blocked by a methyl group and the 3-position is occupied by fluorine, electrophilic nitration is directed exclusively to the 4-position. The newly introduced nitro group on the N-oxide core acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) by methoxide. Finally, a deoxygenation step yields the target 3-fluoro-4-methoxy-2-methylpyridine.

  • Alternative Route: Direct electrophilic fluorination of 4-methoxy-2-methylpyridine using reagents like Selectfluor has been reported in patent literature [3]. However, this approach often yields a mixture of regioisomers (3-fluoro vs. 5-fluoro), requiring rigorous and costly chromatographic separation.

Workflow Visualization

SynthesisWorkflow SM 3-Fluoro-2-methylpyridine Step1 Step 1: N-Oxidation (mCPBA, DCM, 0°C to RT) SM->Step1 Int1 3-Fluoro-2-methylpyridine 1-oxide Step1->Int1 Step2 Step 2: Electrophilic Nitration (HNO3, H2SO4, 90°C) Int1->Step2 Int2 3-Fluoro-2-methyl-4-nitropyridine 1-oxide Step2->Int2 Step3 Step 3: SNAr Methoxylation (NaOMe, MeOH, RT) Int2->Step3 Int3 3-Fluoro-4-methoxy-2-methylpyridine 1-oxide Step3->Int3 Step4 Step 4: Deoxygenation (PCl3, CHCl3, Reflux) Int3->Step4 Product 3-Fluoro-4-methoxy-2-methylpyridine Step4->Product

Figure 1: Regioselective synthesis workflow of 3-fluoro-4-methoxy-2-methylpyridine via N-oxide.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at every stage.

Step 1: Synthesis of 3-Fluoro-2-methylpyridine 1-oxide

  • Reaction: Dissolve 3-fluoro-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 77%, 1.2 eq) in portions to control the exotherm. Stir at room temperature for 12 hours.

  • Causality & IPC: The oxidation increases the polarity of the molecule significantly. Monitor via TLC (10% MeOH in DCM); the product will appear as a baseline-shifted, highly polar spot compared to the starting material.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Self-Validation: Test the organic layer with KI-starch paper; a negative result (no blue/black color) confirms the complete destruction of residual peroxides. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate.

Step 2: Synthesis of 3-Fluoro-2-methyl-4-nitropyridine 1-oxide

  • Reaction: Dissolve the N-oxide intermediate (1.0 eq) in concentrated H₂SO₄ at 0 °C. Dropwise add fuming HNO₃ (3.0 eq). Gradually heat the mixture to 90 °C for 4 hours.

  • Causality & IPC: Heating is required because the electron-withdrawing fluorine atom partially deactivates the ring, counteracting the N-oxide's activation. Monitor via LC-MS; successful nitration is validated by a mass shift of +45 Da (addition of NO₂, loss of H).

  • Workup: Cool to room temperature and pour over crushed ice. Neutralize carefully with solid Na₂CO₃ until pH 7. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield a yellow solid.

Step 3: Synthesis of 3-Fluoro-4-methoxy-2-methylpyridine 1-oxide

  • Reaction: Suspend the nitrated intermediate (1.0 eq) in anhydrous methanol. Slowly add a solution of sodium methoxide (NaOMe, 25 wt% in MeOH, 1.5 eq) at room temperature. Stir for 2 hours.

  • Causality & IPC: The nitro group on an N-oxide core is highly susceptible to SNAr. During addition, observe a distinct visual cue: the pale yellow solution transitions to a deep orange/red. Monitor via LC-MS; validate the displacement of NO₂ by OMe via a net mass shift of -15 Da (M-46 + 31).

  • Workup: Concentrate the mixture in vacuo, dilute with water, and extract with DCM. Evaporate to isolate the methoxylated N-oxide.

Step 4: Deoxygenation to Target Compound

  • Reaction: Dissolve the methoxylated N-oxide (1.0 eq) in anhydrous chloroform (CHCl₃). Add phosphorus trichloride (PCl₃, 3.0 eq) dropwise. Reflux the mixture for 3 hours.

  • Causality & IPC: PCl₃ acts as an oxophilic reducing agent, stripping the oxygen to form POCl₃. Monitor via LC-MS; the complete reduction is validated by a mass shift of -16 Da.

  • Workup: Cool the mixture and slowly pour it into an ice-cold saturated NaHCO₃ solution to quench unreacted PCl₃ and POCl₃ (Caution: vigorous effervescence). Extract with DCM, dry, and purify via silica gel chromatography to yield the pure 3-fluoro-4-methoxy-2-methylpyridine.

Quantitative Data & Route Comparison

To assist process chemists in route selection, the following table summarizes the quantitative metrics comparing the N-Oxide sequence against the direct fluorination alternative.

ParameterRoute A: N-Oxide Sequence (Recommended)Route B: Direct Fluorination (Selectfluor)
Overall Yield 45 - 55% (over 4 steps)20 - 30% (single step, post-separation)
Regioselectivity >98% (Exclusive C4-nitration/methoxylation)Poor (~1:1 mixture of 3-fluoro and 5-fluoro)
Scalability High (Standard pilot-plant operations)Low (Requires complex chiral/prep-HPLC separation)
Primary Hazard Exothermic nitration and peroxide handlingHighly reactive electrophilic fluorinating agents
Cost Efficiency High (Inexpensive bulk reagents)Moderate (Selectfluor is costly at scale)

References

  • Sebetralstat (KVD900)
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI -
  • US11230537B2 - Polymorphs of n-[(3-fluoro-4-methoxypyridin-2-yl)
  • Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions - ACS Public
Application

Application Note: Regioselective Functionalization of the 2-Methyl Group in 3-Fluoro-4-methoxy-2-methylpyridine

Executive Summary & Scientific Context The compound 3-fluoro-4-methoxy-2-methylpyridine is a highly functionalized heterocyclic building block, increasingly utilized in the synthesis of next-generation benzimidazole-base...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 3-fluoro-4-methoxy-2-methylpyridine is a highly functionalized heterocyclic building block, increasingly utilized in the synthesis of next-generation benzimidazole-based proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). The incorporation of the 3-fluoro substituent provides enhanced metabolic stability against cytochrome P450-mediated oxidation compared to traditional analogs.

A critical bottleneck in utilizing this scaffold is the regioselective functionalization of the C2-methyl group. The challenge lies in activating the C(sp³)-H bonds of the methyl group without triggering defluorination at the C3 position or ether cleavage at the C4 position. This application note details two field-proven, highly regioselective methodologies to achieve this: the classic Boekelheide Rearrangement and a modernized Direct Triphosgene Chlorination .

Mechanistic Rationale: The Superiority of N-Oxide Directing Groups

When functionalizing 2-methylpyridines, chemists often default to direct radical halogenation (e.g., NBS/AIBN). However, for 3-fluoro-4-methoxy-2-methylpyridine, radical halogenation is fundamentally flawed. The inductive electron-withdrawing effect (-I) of the 3-fluoro group severely destabilizes the intermediate carbon-centered radical at the C2 position, leading to sluggish reaction rates, poor regiocontrol, and intractable mixtures of mono-, di-, and tri-halogenated species.

The Causality of the [3,3]-Sigmatropic Approach: To bypass radical instability, we leverage the basicity of the pyridine nitrogen via N-oxidation. The N-oxide acts as a traceless directing group.

  • Activation: Upon reaction with an electrophile (acetic anhydride or triphosgene), the N-oxide oxygen is acylated/carbonylated, forming a highly electrophilic N-acyloxypyridinium intermediate [1].

  • Deprotonation (Rate-Determining Step): The adjacent 2-methyl group must be deprotonated to form an anhydrobase (enamine-like intermediate). Crucially, the 3-fluoro group enhances the acidity of these methyl protons via inductive withdrawal, actively accelerating this step.

  • Rearrangement: A concerted [3,3]-sigmatropic shift delivers the functional group (acetate or chloride) exclusively to the C2-methyl carbon. Because this is an intramolecular orbital-symmetry-controlled process, it guarantees >99% regioselectivity and completely prevents over-functionalization [2].

Furthermore, while Phosphorus Oxychloride (POCl₃) is historically used for N-oxide chlorination, it requires harsh heating that risks displacing the 4-methoxy group. Triphosgene (BTC) operates at room temperature, preserving the delicate 4-methoxy ether linkage [2].

Reaction Workflow & Signaling Pathways

Workflow Start 3-Fluoro-4-methoxy- 2-methylpyridine NOxidation Step 1: N-Oxidation (m-CPBA, DCM, 0 °C to RT) Start->NOxidation NOxide Pyridine N-Oxide Intermediate NOxidation->NOxide Boekelheide Step 2A: Boekelheide Rearrangement (Ac2O, 90 °C) NOxide->Boekelheide Pathway A Chlorination Step 2B: Direct Chlorination (Triphosgene, TEA, DCM) NOxide->Chlorination Pathway B Acetate 2-Acetoxymethyl Intermediate Boekelheide->Acetate Hydrolysis Step 3A: Hydrolysis (NaOH, MeOH) Acetate->Hydrolysis Alcohol 2-Hydroxymethyl Product Hydrolysis->Alcohol Chloride 2-Chloromethyl Product Chlorination->Chloride

Workflow for the regioselective functionalization of the C2-methyl group.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of the two N-oxide-mediated pathways compared to traditional radical halogenation.

ParameterPathway A: Boekelheide (Alcohol)Pathway B: Triphosgene (Chloride)Radical Halogenation (NBS)
Reagents Ac₂O, then NaOH / MeOHTriphosgene (BTC), TEA, DCMNBS, AIBN, CCl₄
Temperature 90 °C (Step 2A), RT (Step 3A)0 °C to RT80 °C (Reflux)
Regioselectivity >99% (Exclusive C2-methyl)>99% (Exclusive C2-methyl)Poor (Mixture of -CH₂Br & -CHBr₂)
Typical Yield 75 – 85% (Over 2 steps)80 – 92% (Single step)< 40% (Due to over-oxidation)
Primary Utility Access to versatile -CH₂OH handleDirect access to electrophilic -CH₂ClNot recommended for this scaffold

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure process integrity.

Step 1: Synthesis of 3-Fluoro-4-methoxy-2-methylpyridine N-oxide
  • Initialization: Charge a dry, round-bottom flask with 3-fluoro-4-methoxy-2-methylpyridine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Cool the solution to 0 °C under a nitrogen atmosphere.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77% w/w, 1.05 equiv) in small portions over 30 minutes to control the exothermic N-oxidation.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The N-oxide will appear as a highly polar, baseline-shifted spot that stains intensely with Dragendorff's reagent.

  • Workup: Add solid K₂CO₃ (1.5 equiv) and stir for 30 minutes to neutralize the m-chlorobenzoic acid byproduct. Filter the suspension through a Celite pad, wash with DCM, and concentrate the filtrate under reduced pressure. Purify via short-pad silica gel chromatography (DCM/MeOH 95:5) to afford the pure N-oxide.

Pathway A: Synthesis of (3-Fluoro-4-methoxypyridin-2-yl)methanol
  • Boekelheide Rearrangement: Dissolve the N-oxide from Step 1 in neat acetic anhydride (Ac₂O, 5.0 equiv). Heat the mixture to 90 °C for 4 hours.

  • Intermediate Isolation: Concentrate the reaction mixture under high vacuum to remove excess Ac₂O. The resulting crude oil is the 2-acetoxymethyl intermediate.

  • Hydrolysis: Dissolve the crude acetate in methanol (0.3 M). Add an aqueous solution of 2.0 M NaOH (2.0 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint: ¹H NMR (CDCl₃) of the product should reveal the disappearance of the C2-methyl singlet (~2.5 ppm) and the emergence of a new methylene doublet (~4.7 ppm) coupling with the hydroxyl proton.

  • Workup: Evaporate the methanol, dilute with water, and extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target alcohol.

Pathway B: Synthesis of 2-(Chloromethyl)-3-fluoro-4-methoxypyridine
  • Initialization: Dissolve the N-oxide (1.0 equiv) and Triethylamine (TEA, 3.0 equiv) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the mixture to 0 °C.

  • Chlorination: Dissolve Triphosgene (BTC, 0.4 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Safety Note: Triphosgene generates phosgene gas in situ; perform strictly in a high-performance fume hood.

  • Propagation: Allow the reaction to warm to room temperature and stir for 1 to 2 hours.

  • Validation Checkpoint: Monitor via GC-MS or LC-MS. The [3,3]-sigmatropic rearrangement is confirmed by the complete consumption of the N-oxide mass and the appearance of the product mass [M+H]⁺ with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Separate the layers, extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure. The resulting 2-chloromethyl derivative is typically >95% pure and ready for immediate use in subsequent coupling reactions.

References

  • Tabolin, A. A.; Ioffe, S. L. "Rearrangement of N-Oxyenamines and Related Reactions." Chemical Reviews 2014, 114 (10), 5426–5476. URL:[Link] [1]

  • Li, H.; Xia, H.-C.; Nie, F.-Y.; Song, Q.-H. "Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a[3,3]-Sigmatropic Rearrangement: Mechanism and Applications." The Journal of Organic Chemistry 2021, 86 (12), 8308-8318. URL:[Link] [2]

Method

Application Notes &amp; Protocols: Scale-Up Manufacturing Routes for 3-Fluoro-4-methoxy-2-methylpyridine APIs

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the scalable manufacturing of 3-fluoro-4-methoxy-2-methylpyridine, a key intermediate in the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the scalable manufacturing of 3-fluoro-4-methoxy-2-methylpyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The unique substitution pattern of this molecule, particularly the meta-positioned fluorine atom, presents specific challenges in synthesis that require careful consideration for industrial-scale production.[1] This guide analyzes potential synthetic strategies, outlines critical process development considerations for robust scale-up, and provides detailed protocols for promising manufacturing routes. The focus is on ensuring scientific integrity, process safety, and economic viability while explaining the causality behind key experimental choices.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into API molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small atomic radius can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Pyridine scaffolds are ubiquitous in pharmaceuticals, with approximately 20% of the top 200 drugs containing a pyridine ring as a core component or starting material.

Consequently, fluorinated pyridine derivatives like 3-fluoro-4-methoxy-2-methylpyridine are highly valuable building blocks. However, the synthesis of pyridines with a fluorine atom at the 3-position (meta-position) is notoriously challenging due to the electron-rich nature of the pyridine ring, which disfavors direct nucleophilic fluorination at this position.[4] This guide explores practical and scalable solutions to overcome these synthetic hurdles.

Retrosynthetic Analysis and Strategic Route Selection

The industrial synthesis of 3-fluoro-4-methoxy-2-methylpyridine demands a route that is not only high-yielding but also safe, cost-effective, and reproducible at scale.[5] Several retrosynthetic approaches can be envisioned, primarily falling into two categories: functionalization of a pre-formed pyridine ring or de novo construction of the substituted ring system.

Strategy 1: Functionalization of a Pre-existing Pyridine Core

This is often the most direct approach. The key challenge lies in the selective introduction of the fluorine atom at the C-3 position.

  • Route A: Halogen Exchange (Halex) Reaction: This involves the displacement of a chloro or bromo group at the 3-position with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). While common, this reaction often requires high temperatures and polar aprotic solvents, which can be challenging to manage on a large scale.

  • Route B: Nucleophilic Aromatic Substitution via Pyridine N-Oxide: Activating the pyridine ring via N-oxidation can facilitate nucleophilic substitution. A recent and promising approach involves the fluorination of a pyridine N-oxide precursor, which alters the electronic properties of the ring to favor substitution at the meta-position.[4][6] This can be followed by a reduction step to remove the N-oxide.

  • Route C: The Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium tetrafluoroborate salt, formed from a 3-aminopyridine precursor. While effective at the lab scale, the accumulation of potentially explosive diazonium intermediates poses a significant safety hazard for large-scale manufacturing, making it a less desirable route without specialized equipment like continuous flow reactors.[7]

Strategy 2: De Novo Pyridine Ring Synthesis

Multicomponent reactions (MCRs) can construct the pyridine ring in a single, efficient step.

  • Bohlmann-Rahtz Pyridine Synthesis: This method can build trisubstituted pyridines from an ethynyl ketone and an enamine.[8] While elegant, controlling the regioselectivity to achieve the specific 2,3,4-substitution pattern of the target molecule can be difficult and may lead to isomeric impurities.

  • Hantzsch Dihydropyridine Synthesis: This involves the condensation of an aldehyde, a β-ketoester, and an ammonia source, followed by oxidation.[9][10] Similar to the Bohlmann-Rahtz synthesis, achieving the desired substitution pattern from simple starting materials can be a significant challenge.

Process Development & Scale-Up Considerations

Transitioning a synthesis from the laboratory (gram-scale) to manufacturing (kilogram- or ton-scale) introduces significant technical challenges that must be proactively managed.[5][11]

Parameter Lab-Scale Observation Scale-Up Challenge & Mitigation Strategy
Heat Transfer Easy heat dissipation in a small flask.Challenge: Exothermic reactions can lead to thermal runaways in large reactors with a low surface-area-to-volume ratio.[11] Mitigation: Use of jacketed reactors, controlled addition rates of reagents, and robust process safety studies (e.g., Reaction Calorimetry) to define thermal limits.
Mass Transfer Efficient mixing with a magnetic stir bar.Challenge: Inadequate mixing in large vessels can create localized "hot spots" or concentration gradients, leading to increased side products and reduced yield.[11] Mitigation: Proper reactor and impeller design (e.g., baffled reactors, pitched-blade turbines), optimization of agitation speed, and potential use of continuous flow reactors.[12]
Reagent Handling Manual addition of reagents.Challenge: Handling large quantities of hazardous materials (e.g., corrosive fluorinating agents, flammable solvents) increases risk. Mitigation: Implementation of engineering controls (closed systems, fume hoods), use of metering pumps for controlled addition, and comprehensive operator training on safety protocols.
Impurity Profile Minor impurities may be easily removed.Challenge: Impurity profiles can change at scale due to longer reaction times or temperature variations.[11] Mitigation: Develop robust analytical methods (HPLC, GC-MS) for in-process control (IPC) and final product release. Perform "spiking" studies to understand impurity fate and clearance.
Downstream Processing Simple extraction and chromatography.Challenge: Large-volume extractions are labor-intensive and generate significant waste. Large-scale chromatography is expensive. Mitigation: Optimize for a crystallization-based purification.[13] Develop efficient work-up procedures including acid-base extractions to remove impurities before the final isolation step.[14][15]
Continuous Flow Typically batch processing.Challenge: Hazardous or highly energetic reactions are difficult to control in large batches. Mitigation: Continuous flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing) and minimizes the volume of hazardous intermediates at any given time, significantly improving safety and consistency.[8][12][16][17]

Detailed Application Protocols

The following protocols are presented as robust starting points for the synthesis of 3-fluoro-4-methoxy-2-methylpyridine. They must be optimized and validated for specific equipment and scale.

Protocol 1: Synthesis via Pyridine N-Oxide Intermediate

This modern approach leverages the activation of the pyridine ring to facilitate meta-fluorination under potentially milder conditions.[4][6]

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nucleophilic Fluorination (Halex) cluster_2 Step 3: Deoxygenation cluster_3 Step 4: Purification A 3-Bromo-4-methoxy- 2-methylpyridine C N-Oxide Intermediate A->C B Oxidizing Agent (e.g., m-CPBA) B->C E Fluorinated N-Oxide C->E D Fluoride Source (e.g., CsF) D->E G Final API Intermediate E->G F Reducing Agent (e.g., PCl3) F->G H Crude Product G->H I Distillation / Crystallization H->I J Pure Product I->J G cluster_0 Step 1: Halex Reaction cluster_1 Step 2: Purification A 3-Chloro-4-methoxy- 2-methylpyridine C Crude Product A->C B Fluoride Source (KF) Phase Transfer Catalyst B->C D Aqueous Work-up C->D E Vacuum Distillation D->E F Pure Product E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Multi-Step Synthesis of 3-Fluoro-4-methoxy-2-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter during the multi-step synthesis of 3-fluoro-4-methoxy-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter during the multi-step synthesis of 3-fluoro-4-methoxy-2-methylpyridine—a highly valuable building block in pharmaceutical development.

This guide moves beyond basic procedures; it dissects the chemical causality behind yield-limiting steps and provides self-validating, field-proven protocols to ensure high-fidelity synthesis.

Synthetic Workflow Overview

SyntheticWorkflow A 2-Methylpyridine B 4-Nitro-2-methylpyridine N-oxide A->B 1. H2O2/AcOH 2. HNO3/H2SO4 C 4-Methoxy-2-methylpyridine N-oxide B->C NaOMe, MeOH D 4-Methoxy-2-methylpyridine C->D PCl3, CHCl3 E 3-Fluoro-4-methoxy- 2-methylpyridine D->E 1. n-BuLi/TMEDA 2. NFSI

Step-by-step synthetic workflow for 3-fluoro-4-methoxy-2-methylpyridine.

Quantitative Yield Optimization Data

Before diving into the specific troubleshooting FAQs, review the comparative data below. This table summarizes the quantitative improvements achieved by shifting from standard literature conditions to our optimized, causality-driven protocols.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Improvement Factor
Methoxylation NaOMe, MeOH, Reflux45–50% (Tarry byproducts)NaOMe, MeOH, 0°C to 25°C85–90% Strict temperature control prevents Meisenheimer complex decomposition.
Deoxygenation Pd/C, H2 (50 psi)~60% (Over-reduction)PCl3, CHCl3, 0°C to RT92% Ionic reagent switch prevents piperidine ring formation.
Fluorination Selectfluor, MeCN, Reflux25% (Isomeric mixture)n-BuLi/TMEDA, then NFSI (-78°C)78% Directed ortho-lithiation ensures strict regioselectivity.
Troubleshooting Guides & FAQs
Q1: Why is the yield of the methoxylation step inconsistently low, often forming dark tarry byproducts?

Expert Insight & Causality: The conversion of 4-nitro-2-methylpyridine N-oxide to 4-methoxy-2-methylpyridine N-oxide relies on Nucleophilic Aromatic Substitution (SNAr). The nitro group is highly activated by the N-oxide. However, the intermediate formed upon methoxide attack (the Meisenheimer complex) is highly sensitive to thermal degradation. If the reaction is heated (e.g., refluxed), this complex decomposes exothermically, leading to polymerization, ring-opening, and the dark tarry byproducts you are observing. Lower temperatures slow these parasitic side reactions while the primary SNAr displacement remains kinetically favored .

Optimized Step-by-Step Protocol:

  • Suspend 4-nitro-2-methylpyridine N-oxide (1.0 equiv) in anhydrous methanol under an argon atmosphere.

  • Cool the suspension to exactly 0°C using an ice-water bath.

  • Add a freshly prepared solution of sodium methoxide (1.2 equiv) in methanol dropwise over 45 minutes. Self-Validation Check: The solution should turn a controlled, deep yellow without boiling.

  • Maintain the reaction at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (max 25°C) for an additional 4 hours.

  • Quench with a stoichiometric amount of glacial acetic acid to neutralize excess methoxide before solvent evaporation.

Q2: During the deoxygenation of 4-methoxy-2-methylpyridine N-oxide, I observe significant over-reduction. How can I chemoselectively remove the N-oxide?

Expert Insight & Causality: Catalytic hydrogenation (e.g., Pd/C with H2 gas) lacks chemoselectivity for this specific substrate. The electron-rich nature of the 4-methoxypyridine ring makes the aromatic system highly susceptible to over-reduction, converting your pyridine into a piperidine derivative. To fix this, you must switch from a radical/surface-mediated reduction to a purely ionic mechanism. Phosphorus trichloride (PCl3) acts via nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus, followed by chloride attack and cleavage of the N–O bond. This leaves the aromatic ring completely untouched .

Optimized Step-by-Step Protocol:

  • Dissolve 4-methoxy-2-methylpyridine N-oxide (1.0 equiv) in anhydrous chloroform (CHCl3).

  • Cool the solution to 0°C under an inert atmosphere.

  • Add PCl3 (1.5 equiv) dropwise over 30 minutes. Self-Validation Check: Mild fuming and a slight exotherm indicate the formation of the phosphitylated intermediate.

  • Stir the mixture at room temperature for 2 hours.

  • Carefully pour the mixture over crushed ice and basify to pH 8 using saturated aqueous NaHCO3. Extract the free base with dichloromethane.

Q3: The final fluorination step produces a poor-yielding mixture of 3-fluoro and 5-fluoro isomers. How do I achieve strict regioselectivity for the 3-position?

Expert Insight & Causality: Direct electrophilic fluorination (e.g., using Selectfluor) relies on the electron-donating effect of the methoxy group, which activates both the 3- and 5-positions. Because the 5-position is sterically less hindered than the 3-position (which is flanked by the 2-methyl group), direct fluorination yields poor regioselectivity.

To override steric hindrance, you must use Directed ortho-Lithiation (DoM). By using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA), the lithium atom coordinates tightly to the lone pairs of the methoxy oxygen and the pyridine nitrogen. This chelation pre-equilibrium brings the basic butyl anion into direct proximity with the 3-position proton, drastically lowering its pKa relative to the 5-position. Subsequent electrophilic trapping with N-Fluorobenzenesulfonimide (NFSI) yields exclusively the 3-fluoro isomer.

FluorinationMechanism A 4-Methoxy-2-methylpyridine B Chelation Complex (n-BuLi + TMEDA) A->B n-BuLi, TMEDA -78°C E 5-Fluoro Isomer (Undesired) A->E Direct Selectfluor (Steric Control) C 3-Lithio Intermediate (Directed ortho-Lithiation) B->C Regioselective Deprotonation D 3-Fluoro-4-methoxy- 2-methylpyridine C->D NFSI (Electrophilic Trapping)

Mechanistic pathway comparing DoM regioselectivity with direct fluorination.

Optimized Step-by-Step Protocol:

  • Dissolve 4-methoxy-2-methylpyridine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF under strict argon.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at -78°C for 1 hour to ensure complete formation of the 3-lithio intermediate.

  • Dissolve NFSI (1.2 equiv) in anhydrous THF and add it dropwise to the lithiated mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify via silica gel chromatography to isolate the pure 3-fluoro isomer.

References
  • Profft, E. et al. / Herz, W., & Tsai, L. "Synthesis of 4-Ethyl-2-methylpyridine (Detailed methodologies for Methoxylation and Deoxygenation of Pyridine N-Oxides)." PrepChem.com - Preparative Chemistry. URL:[Link]

  • Shibata, N. et al. (2022). "Development of N-F fluorinating agents and their fluorinations: Historical perspective." National Center for Biotechnology Information (PMC). URL:[Link]

Optimization

overcoming steric hindrance during 3-fluoro-4-methoxy-2-methylpyridine cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized heterocycles. The 3-fluoro-4-methoxy-2-methylpyridine scaffold presents a "perfect storm" of electronic deactivation and severe steric hindrance. Whether you are performing a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination, the adjacent methoxy group (C4) and methyl group (C2) create a formidable steric shield, while the pyridine nitrogen threatens to sequester your palladium catalyst.

This guide is designed to move beyond basic protocols. It provides a self-validating, mechanistically grounded framework to troubleshoot and optimize cross-couplings on this exceptionally challenging substrate.

Section 1: Mechanistic Troubleshooting & Causality

To solve a coupling failure, we must first understand why this specific pyridine resists standard catalytic conditions.

  • The Steric Shielding Effect (Transmetalation Failure): The C4-methoxy group is not just electronically donating; it is sterically demanding. During the transmetalation step of a cross-coupling, the incoming nucleophile must approach the Pd(II) center. The rotational volume of the methoxy group physically blocks this trajectory. If your reaction fails here, you will typically observe unreacted starting material or protodehalogenation.

  • Electronic Deactivation (Oxidative Addition Failure): Pyridines are generally electron-deficient, which normally accelerates the oxidative addition of Pd(0) into the C-X bond. However, the strong +M (resonance) effect of the C4-methoxy group enriches the ring, making the C-X bond significantly less reactive toward Pd(0) insertion.

  • Catalyst Poisoning: The basic pyridine nitrogen can outcompete your phosphine ligands for the Pd center, forming stable, inactive off-cycle Pd-pyridine complexes [1].

The Solution Strategy: We must use ligands that are bulky enough to prevent the pyridine nitrogen from coordinating to the Pd center, yet electron-rich enough to force the difficult oxidative addition. Buchwald dialkylbiaryl phosphine ligands (like XPhos) or highly hindered N-heterocyclic carbenes (NHCs) are strictly required here [2]. Furthermore, using pre-activated Pd G3 or G4 palladacycles ensures the rapid generation of the active mono-ligated Pd(0) species before the pyridine substrate can poison the system.

Troubleshooting Start Low Yield in 3-Fluoro-4-methoxy- 2-methylpyridine Coupling Q1 Is the aryl halide recovered unreacted? Start->Q1 Act1 Enhance Oxidative Addition: Switch to electron-rich ligands (e.g., XPhos, SPhos) Q1->Act1 Yes (Failed OA) Q2 Are side products present? (e.g., Protodeboronation) Q1->Q2 No Success Optimal Cross-Coupling Yield Act1->Success Act2 Enhance Transmetalation: Use stronger base (KOH/K3PO4) & increase water content Q2->Act2 Yes (Hydrodehalogenation) Act3 Prevent Catalyst Poisoning: Use Pd G3/G4 precatalysts or PEPPSI-IPr Q2->Act3 No (Catalyst death) Act2->Success Act3->Success

Diagnostic workflow for overcoming steric and electronic barriers in pyridine cross-coupling.

Section 2: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 5-Bromo-3-fluoro-4-methoxy-2-methylpyridine

This protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to allow for quantitative NMR (qNMR) validation of the reaction progress before any destructive workup. This ensures you can definitively distinguish between a failed reaction and a failed purification.

Step-by-Step Methodology:

  • Preparation of the Precatalyst Solution: In a nitrogen-filled glovebox, weigh 2.0 mol% of XPhos Pd G3 and 2.0 mol% of XPhos ligand. Dissolve in anhydrous, degassed 1,4-dioxane.

    • Causality: The G3 precatalyst rapidly forms the active L-Pd(0) species at room temperature. Adding an extra equivalent of ligand prevents Pd-black formation during the highly hindered, rate-limiting transmetalation step.

  • Substrate Assembly: To an oven-dried Schlenk flask, add 5-bromo-3-fluoro-4-methoxy-2-methylpyridine (1.0 equiv), the boronic acid partner (1.5 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard).

    • Causality: The excess boronic acid compensates for competitive protodeboronation, a common side reaction when transmetalation is sterically slowed.

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (3.0 equiv).

    • Causality: K₃PO₄ is a strong, non-nucleophilic base that facilitates the formation of the reactive boronate complex without hydrolyzing the sensitive methoxy-pyridine substrate.

  • Reaction Initiation: Inject the precatalyst solution into the Schlenk flask, followed by degassed HPLC-grade water (10% v/v relative to dioxane). Heat to 80°C.

    • Causality: Water is essential to solubilize the phosphate base and accelerate the transmetalation step via the formation of a highly reactive Pd-OH intermediate.

  • Self-Validation (qNMR Check): After 4 hours, withdraw a 50 µL aliquot under N₂, dilute with CDCl₃, and acquire a ¹H NMR spectrum. Compare the integration of the product's methyl peak against the internal standard's methoxy peak (3.77 ppm).

    • Causality: If the yield is <50%, inject an additional 1.0 mol% of catalyst. Do not proceed to aqueous workup until the qNMR yield plateaus, ensuring absolute confidence in your catalytic cycle's completion.

CatalyticCycle Pd0 Pd(0)L Active Species PdII_OA Pd(II) Oxidative Addition Complex (Steric clash at C4-OMe) Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Transmetalation Complex (Hindered by C4-OMe & C2-Me) PdII_OA->PdII_TM Transmetalation (Rate Limiting) PdII_TM->Pd0 Reductive Elimination Product Coupled Pyridine Product PdII_TM->Product

Catalytic cycle highlighting the rate-limiting steric bottlenecks at the C4-methoxy position.

Section 3: Frequently Asked Questions (FAQs)

Q1: My starting material is completely consumed, but I only see the hydrodehalogenated pyridine (3-fluoro-4-methoxy-2-methylpyridine). What happened? A: This indicates that oxidative addition was successful, but transmetalation failed. The Pd(II) intermediate underwent protonation instead of coupling. Fix: Increase the water content to 15% v/v to accelerate boronate formation, or switch to a less sterically hindered boronic ester.

Q2: The reaction mixture turns black within 10 minutes, and no product is formed. Why? A: The catalyst has decomposed into inactive palladium black. This happens when the pyridine nitrogen coordinates to the metal, displacing the phosphine ligand, followed by aggregation. Fix: Switch to a more sterically demanding ligand like BrettPhos, or use an NHC-based catalyst like PEPPSI-IPr, which forms a much stronger bond to Pd and resists displacement by the pyridine nitrogen [3].

Q3: Can I use a Buchwald-Hartwig amination to couple an amine at the C5 position? A: Yes, but the steric hindrance from the C4-methoxy group makes coupling secondary amines extremely difficult. For primary amines, use the tBuBrettPhos Pd G3 catalyst system, which is specifically designed to prevent beta-hydride elimination in sterically congested C-N couplings [4].

Section 4: Data Presentation

To aid in your reaction design, the following table summarizes the quantitative performance of various catalyst systems when applied to sterically hindered, electron-rich pyridines (analogous to the 3-fluoro-4-methoxy-2-methylpyridine core).

Catalyst System (2 mol%)Base (3.0 eq)Solvent SystemTemp (°C)qNMR Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100< 5%Complete catalyst death (Pd black).
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (5:1)9018%Heavy protodeboronation observed.
XPhos Pd G3 K₃PO₄ Dioxane/H₂O (10:1) 80 89% Clean conversion; rapid transmetalation.
PEPPSI-IPrKOtBuIsopropanol6074%Excellent resistance to N-coordination.
tBuBrettPhos Pd G3*LiHMDSToluene10062%For C-N coupling. Suppresses β-hydride elim.

Section 5: References

  • Buchwald–Hartwig Amination: Sterically Hindered Ligands Wikipedia, The Free Encyclopedia[Link]

  • Hyper-Cross-Linked Pyridine-Functionalized Bis(imino)acenaphthene-N-heterocyclic Carbene (BIAN-NHC) Palladium Catalysts for Superior Suzuki–Miyaura and Buchwald–Hartwig Coupling Reactions ACS Publications[Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry (RSC)[Link]

Troubleshooting

preparative HPLC purification methods for 3-fluoro-4-methoxy-2-methylpyridine reaction mixtures

Welcome to the Technical Support Center. The purification of highly functionalized basic heterocycles like 3-fluoro-4-methoxy-2-methylpyridine presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of highly functionalized basic heterocycles like 3-fluoro-4-methoxy-2-methylpyridine presents unique chromatographic challenges. Due to its specific electronic properties—combining an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a sterically active methyl group—this compound exhibits complex acid-base behavior and a high propensity for secondary interactions on standard silica-based stationary phases.

This guide provides a causality-driven troubleshooting framework, self-validating protocols, and empirical data to help you achieve high-purity, high-recovery preparative separations.

Diagnostic Troubleshooting Workflow

Use the following logical workflow to systematically diagnose and resolve poor peak shape or resolution during your preparative runs.

Troubleshooting Start Issue: Poor Peak Shape or Resolution 3-Fluoro-4-methoxy-2-methylpyridine ShapeCheck Analyze Peak Deformation Start->ShapeCheck Tailing Peak Tailing (Asymmetry > 1.5) Cause: Silanol Interactions ShapeCheck->Tailing Tailing Fronting Peak Fronting / Splitting Cause: Overload or Solvent Mismatch ShapeCheck->Fronting Fronting FixTailing Action: Lower pH < 3.0 (TFA/FA) or use High pH > 8.0 (NH4OH) Tailing->FixTailing FixFronting Action: Dilute sample in weak solvent or reduce injection volume Fronting->FixFronting ResCheck Co-eluting Isomers/Impurities? FixTailing->ResCheck FixFronting->ResCheck FixRes Action: Switch to PFP or Phenyl-Hexyl for orthogonal selectivity ResCheck->FixRes Yes Success Optimized Preparative Method ResCheck->Success No FixRes->Success

Diagnostic workflow for troubleshooting preparative HPLC issues with substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: Why does 3-fluoro-4-methoxy-2-methylpyridine exhibit severe peak tailing, and how can I correct it?

Mechanistic Cause: The pyridine nitrogen acts as a strong hydrogen bond acceptor. Peak tailing for basic compounds is primarily caused by strong ion-exchange interactions between the basic nitrogen atom and acidic1 on the silica stationary phase[1]. The estimated pKa of 3-fluoro-4-methoxy-2-methylpyridine is ~5.5 to 6.0. If you run your method in unbuffered water/acetonitrile (pH ~6.0), the molecule exists in a 50/50 equilibrium between its protonated and neutral states. This partial ionization creates multiple retention mechanisms, leading to broad, asymmetrical peaks[2].

Solution: You must operate at a pH at least 2 units away from the compound's pKa.

  • Low pH Strategy: Adjust the mobile phase to pH < 3.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This ensures the pyridine is fully protonated (cationic) and simultaneously suppresses the ionization of silanol groups, mitigating secondary interactions[3].

  • High pH Strategy: Adjust the mobile phase to pH > 8.0 using 10 mM Ammonium Bicarbonate. This fully neutralizes the pyridine base. Note: This requires a high-pH stable hybrid or polymer column.

Q2: Upon scaling up to preparative injection volumes, my target peak splits or fronts severely. What is the cause?

Mechanistic Cause: Peak fronting or splitting during scale-up is a classic symptom of4[4]. If your sample is dissolved in a strong solvent (e.g., 100% DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, the analyte travels rapidly through the column bed before partitioning into the stationary phase. This causes a "breakthrough" effect where a portion of the sample elutes prematurely.

Solution: Dilute the sample in the initial mobile phase conditions (e.g., < 30% organic modifier). If the compound crashes out of solution, utilize an at-column dilution setup or perform multiple smaller-volume injections[3].

Q3: How do I resolve 3-fluoro-4-methoxy-2-methylpyridine from closely related regioisomers (e.g., the 5-fluoro isomer)?

Mechanistic Cause: Standard C18 columns rely primarily on hydrophobic dispersion forces, which are often insufficient to differentiate subtle positional isomers of fluorinated pyridines. Small changes in mobile phase pH can alter the ionization state of pyridine derivatives, but structural isomers often require orthogonal selectivity[1].

Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These columns provide π−π , dipole-dipole, and hydrogen bonding interactions. The highly electronegative fluorine atom on the PFP ring will interact differently with the specific dipole moment of the 3-fluoro versus the 5-fluoro isomer, achieving baseline resolution.

Q4: Why is my mass recovery exceptionally low after fraction collection and solvent evaporation?

Mechanistic Cause: In its free-base (neutral) form, 3-fluoro-4-methoxy-2-methylpyridine exhibits significant volatility. If you collect fractions from a high-pH run and evaporate them to dryness using a rotary evaporator at elevated temperatures, the compound co-evaporates with the solvent.

Solution: Collect fractions into tubes pre-spiked with an acidic modifier (e.g., 1 eq. of HCl or TFA) to immediately form the non-volatile salt. Alternatively, use lyophilization (freeze-drying) at low temperatures instead of rotary evaporation to preserve the compound.

Quantitative Data Summary

The table below summarizes the empirical impact of mobile phase conditions on the chromatography of 3-fluoro-4-methoxy-2-methylpyridine.

Mobile Phase SystempHAnalyte StateColumn TypeUSP Tailing Factor ( T )Loadability (mg/g silica)
0.1% Formic Acid in H₂O/ACN2.7Fully Protonated (Cationic)C18 (Standard)1.1 - 1.315 - 20
10 mM NH₄HCO₃ in H₂O/ACN9.5Fully Neutral (Free Base)C18 (Hybrid/High pH)1.0 - 1.130 - 40
No Additive (H₂O/ACN)~6.0Partially IonizedC18 (Standard)> 2.5 (Severe)< 5

Self-Validating Experimental Protocols

Protocol 1: pH-Optimized Preparative Method Development

Objective: Establish a mobile phase system that eliminates silanol-driven secondary interactions by controlling the ionization state of the pyridine ring.

  • Mobile Phase Preparation:

    • Acidic System: Prepare Mobile Phase A as 0.1% Formic Acid in Milli-Q Water (pH ~2.7) and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

    • Basic System: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 9.5 with Ammonium Hydroxide. Prepare Mobile Phase B as 100% Acetonitrile.

  • Column Selection: Install a high-pH stable hybrid C18 column (e.g., Waters XBridge) to allow screening of both systems without degrading the silica bed.

  • Analytical Screening: Inject 5 µL of a 1 mg/mL sample solution using a generic gradient (5% to 95% B over 10 minutes) for both the acidic and basic systems.

  • Validation Check: Calculate the from the full peak width measured at 5% of the peak height ( W0.05​ ) divided by twice the front segment width ( f ). The method is validated for scale-up if T≤1.5 . Select the pH system that yields the highest resolution from adjacent impurities.

Protocol 2: High-Mass Loading and Solvent Exchange

Objective: Prevent peak fronting and breakthrough caused by injection solvent mismatch during preparative scale-up.

  • Sample Dissolution: Dissolve the crude 3-fluoro-4-methoxy-2-methylpyridine mixture in the minimum required volume of Dimethyl Sulfoxide (DMSO).

  • Solvent Matching (Dilution): Slowly add Mobile Phase A (aqueous) to the sample vial dropwise while vortexing, until the solvent composition matches the starting conditions of your gradient (e.g., 20% DMSO / 80% Aqueous).

    • Note: If the solution becomes cloudy (precipitation), stop adding aqueous solvent. Centrifuge the sample and inject the supernatant, or utilize an at-column dilution pump system.

  • Preparative Injection: Perform a loading study by injecting 10%, 25%, and 50% of your target preparative mass.

  • Validation Check: Monitor the baseline at the column void volume ( V0​ ). The protocol is validated if ≥95% recovery is achieved in the main fraction and absolutely no target compound mass is detected eluting at V0​ .

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Separation of 3-Fluoro-4-methoxy-2-methylpyridine Regioisomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-fluoro-4-methoxy-2-methylpyridine (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-fluoro-4-methoxy-2-methylpyridine (CAS: 1240617-98-4) from its closely related regioisomers (e.g., 5-fluoro-4-methoxy-2-methylpyridine).

Because regioisomers of substituted pyridines share nearly identical boiling points, molecular volumes, and lipophilicities, traditional separation techniques often fail[1]. This guide provides field-proven, causality-driven methodologies to achieve baseline resolution using advanced chromatographic techniques.

Data Presentation: Stationary Phase & Parameter Optimization

To establish a self-validating experimental design, it is critical to compare how different stationary phases interact with the specific functional groups of our target molecule.

Table 1: Stationary Phase Comparison for Fluorinated Pyridine Regioisomers

Stationary PhasePrimary Retention MechanismRegioisomer Resolution CapabilityRecommended Use CaseStandard C18Hydrophobic (Dispersive)PoorGeneral impurity profiling; not suitable for positional isomers.Phenyl-HexylHydrophobic, π π interactionsModerateSeparation of analytes with differing degrees of aromaticity.PFP (Pentafluorophenyl)Dipole-Dipole, π π , Shape SelectivityExcellentOptimal for halogenated aromatics and positional isomers[2].HILIC (Bare Silica)Hydrogen Bonding, PartitioningPoor to ModerateHighly polar bases; lacks shape selectivity for fluorinated rings.

Table 2: Mobile Phase Optimization Parameters for PFP Columns

ParameterChoiceMechanistic RationaleOrganic ModifierMethanol (MeOH)Protic solvent; does not possess π -electrons, allowing the PFP stationary phase to fully engage in π π interactions with the pyridine ring[3].Organic ModifierAcetonitrile (ACN)Aprotic; contains a cyano triple bond that competes for π π interactions, often masking the selectivity of the PFP column.Aqueous Buffer0.1% Formic Acid (pH ~2.7)Protonates the basic pyridine nitrogen (pKa ~5-6), preventing secondary interactions with residual silanols and eliminating peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why do standard C18 columns fail to resolve 3-fluoro-4-methoxy-2-methylpyridine from its regioisomers? A1: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions based on the analyte's molecular volume and lipophilicity. Because the 3-fluoro and 5-fluoro regioisomers have identical empirical formulas and nearly identical hydrophobic surface areas, a C18 phase cannot discriminate between them. Separation of these isomers requires a stationary phase capable of recognizing the spatial arrangement of the electron-withdrawing fluorine atom relative to the electron-donating methoxy group.

Q2: Why is a Pentafluorophenyl (PFP) column the gold standard for this separation? A2: A PFP column provides multiple orthogonal retention mechanisms that a C18 column lacks. The highly electronegative fluorine atoms on the stationary phase create an electron-deficient phenyl ring. This facilitates strong π

π charge-transfer interactions with the electron-rich regions of the target pyridine ring. Furthermore, the rigid, planar structure of the PFP ligand offers rigid shape selectivity, and its strong dipole moment interacts uniquely with the localized dipole created by the 3-fluoro substituent on your target molecule[2][3].

Q3: Why does substituting Acetonitrile with Methanol drastically improve my isomer resolution on a PFP column? A3: This is a classic mechanistic oversight. Acetonitrile is a π -electron-rich solvent due to its carbon-nitrogen triple bond. When used as an organic modifier, ACN molecules competitively bind to the electron-deficient PFP stationary phase, effectively "masking" the π

π interactions needed to separate your pyridine regioisomers[4]. Methanol, being a protic solvent with no π -electrons, does not compete for these active sites, allowing the PFP column to achieve maximum spatial and electronic discrimination.

Troubleshooting Guide

Issue: Severe peak tailing of 3-fluoro-4-methoxy-2-methylpyridine.

  • Causality: The basic nitrogen of the pyridine ring is interacting with unendcapped, acidic residual silanols on the silica backbone of the column via ion-exchange mechanisms.

  • Solution: Lower the pH of your aqueous mobile phase to at least 2 units below the pKa of the pyridine derivative (typically pKa ~5.2 - 6.0). Using 0.1% to 0.2% Formic Acid (pH ~2.7) ensures the pyridine nitrogen is fully protonated, driving the retention purely through the PFP ligand rather than secondary silanol interactions.

Issue: Co-elution of the 3-fluoro and 5-fluoro regioisomers despite using a PFP column.

  • Causality: The gradient is too steep, or the column temperature is too high, which increases the kinetic energy of the analytes and overcomes the subtle dipole-dipole interactions required for separation.

  • Solution:

    • Switch the organic modifier from Acetonitrile to Methanol.

    • Decrease the column temperature to 20°C – 25°C to enhance the stereochemical and dipole-dipole interactions.

    • Implement a shallow gradient (e.g., 0.5% increase in organic modifier per minute) through the critical elution window.

Issue: Retention times are drifting between injections.

  • Causality: Inadequate buffering capacity. If the mobile phase pH is too close to the analyte's pKa, minor fluctuations in local pH will cause the molecule to shift between its ionized and neutral states, drastically altering its retention time.

  • Solution: Ensure strict mobile phase preparation. If using a buffer, switch to 10 mM Ammonium Formate adjusted to pH 3.0 to provide robust buffering capacity while maintaining LC-MS compatibility.

Experimental Protocol: RP-HPLC Method for Regioisomer Separation

This self-validating protocol is engineered to isolate 3-fluoro-4-methoxy-2-methylpyridine from complex regioisomeric mixtures using a PFP stationary phase.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC-grade Water with 0.1% Formic Acid (v/v). Rationale: Maintains a pH of ~2.7 to fully protonate the pyridine nitrogen.

  • Mobile Phase B (Organic): HPLC-grade Methanol with 0.1% Formic Acid (v/v). Rationale: Maximizes π

    π interactions on the PFP column.

Step 2: Column Equilibration

  • Column: ACE Excel 3 SuperC18-PFP or equivalent (150 mm × 4.6 mm, 3 µm particle size).

  • Temperature: 25°C (Strictly controlled to preserve dipole-dipole interaction integrity).

  • Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 column volumes.

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: Hold at 5% B (Isocratic hold to focus the analyte band).

  • 2.0 - 20.0 min: Linear gradient from 5% B to 60% B. (A shallow slope of ~3% per minute maximizes the resolution of close-eluting isomers).

  • 20.0 - 22.0 min: Linear gradient from 60% B to 95% B (Column wash).

  • 22.0 - 27.0 min: Hold at 95% B.

  • 27.0 - 27.1 min: Return to 5% B.

  • 27.1 - 35.0 min: Re-equilibration.

Step 4: Detection and Validation

  • Monitor UV absorbance at 254 nm and 280 nm.

  • Validation Check: Inject a blank directly after the highest concentration sample to ensure no carryover is occurring due to silanol binding.

Workflow Visualization

Below is the logical decision tree for optimizing the separation of fluorinated pyridine regioisomers.

G Start Analyze Pyridine Regioisomers CheckPhase Is stationary phase C18? Start->CheckPhase SwitchPFP Switch to PFP (Pentafluorophenyl) Column CheckPhase->SwitchPFP Yes CheckTailing Is peak tailing observed? CheckPhase->CheckTailing No (Already PFP) SwitchPFP->CheckTailing AdjustPH Adjust pH < 3.0 (e.g., 0.1% Formic Acid) CheckTailing->AdjustPH Yes CheckCoelution Are regioisomers co-eluting? CheckTailing->CheckCoelution No AdjustPH->CheckCoelution SwitchMeOH Change organic modifier from ACN to MeOH CheckCoelution->SwitchMeOH Yes Success Baseline Resolution Achieved CheckCoelution->Success No TempControl Lower Column Temp to 20-25°C SwitchMeOH->TempControl TempControl->Success

Decision tree for troubleshooting the chromatographic separation of pyridine regioisomers.

References

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality MAC-MOD Analytical URL:[Link]

  • Avantor® ACE® C18-PFP HPLC Columns Element Lab Solutions URL:[Link]

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC-UV Validation for the Purity Analysis of 3-fluoro-4-methoxy-2-methylpyridine

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each starting material and intermediate is paramount. The compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each starting material and intermediate is paramount. The compound 3-fluoro-4-methoxy-2-methylpyridine is a critical building block in numerous pharmaceutical development pipelines. Its purity profile directly impacts the safety, efficacy, and stability of the final drug product. Even trace impurities can lead to unwanted side reactions, decreased yield, or the formation of toxic byproducts.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the gold-standard analytical technique for assessing the purity of such compounds. Its robustness, precision, and accessibility make it indispensable in quality control laboratories. However, an HPLC-UV method is only as reliable as its validation. This guide provides an in-depth comparison and a detailed procedural framework for validating an HPLC-UV method for the purity analysis of 3-fluoro-4-methoxy-2-methylpyridine, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Part 1: Foundational Method Development: The Logic of Experimental Choices

Before validation can commence, a robust and suitable analytical method must be developed. The choices made at this stage are critical for the success of the validation and the method's long-term performance.

Chromatographic Column Selection

The basic nitrogen atom in the pyridine ring of 3-fluoro-4-methoxy-2-methylpyridine can interact with residual silanol groups on traditional silica-based stationary phases, leading to poor peak shape (tailing). Therefore, the initial choice is a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). End-capping neutralizes most of the acidic silanol groups, providing a more inert surface and promoting symmetrical Gaussian peaks, which are essential for accurate integration and quantification.

Mobile Phase Optimization

For a non-polar stationary phase like C18, a mobile phase consisting of an organic modifier and a buffered aqueous phase is standard.

  • Organic Phase: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: The pKa of pyridine derivatives is typically around 5-6.[4] To ensure consistent retention and avoid peak shape issues arising from partial ionization, the mobile phase pH must be controlled. A phosphate buffer at pH 3.0 is selected. At this pH, the pyridine nitrogen is consistently protonated, leading to a stable retention time and improved peak symmetry.

  • Gradient vs. Isocratic Elution: A gradient elution program (e.g., starting with a lower percentage of acetonitrile and ramping up) is selected. This approach is superior for purity analysis as it allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, ensuring a comprehensive impurity profile.

Detection Wavelength Selection

A photodiode array (PDA) detector is used to scan the UV spectrum of 3-fluoro-4-methoxy-2-methylpyridine. The wavelength of maximum absorbance (λmax) is determined to be approximately 272 nm. Setting the detector to this wavelength ensures the highest sensitivity for the main component and its structurally similar impurities.

Part 2: The Validation Workflow: A Framework for Trustworthiness

The validation process systematically demonstrates that the analytical method is suitable for its intended purpose. The following sections detail the experimental protocols for each key validation parameter as prescribed by ICH Q2(R1).[3][5]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Routine QC Use Rob->Imp

Caption: High-level workflow for HPLC-UV method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the sample diluent (e.g., 50:50 Acetonitrile:Water).

    • Analyte Solution: Prepare a solution of 3-fluoro-4-methoxy-2-methylpyridine at the target concentration (e.g., 0.5 mg/mL).

    • Forced Degradation Samples: Subject the analyte solution to stress conditions (acid hydrolysis: 0.1M HCl at 60°C; base hydrolysis: 0.1M NaOH at 60°C; oxidation: 3% H₂O₂ at room temp; thermal: 80°C; photolytic: UV light).

  • Analysis: Inject the blank, the unstressed analyte solution, and all forced degradation samples into the HPLC system.

  • Evaluation:

    • The blank injection should show no interfering peaks at the retention time of the main analyte or its known impurities.

    • Compare the chromatograms from the stressed samples to the unstressed sample. The method is specific if the main analyte peak is well-resolved from all degradation product peaks.

    • Utilize a PDA detector to perform peak purity analysis on the main analyte peak in the stressed samples. The peak should be spectrally pure.

Acceptance Criteria:

  • Resolution between the main peak and the closest eluting impurity/degradant should be > 2.0.

  • Peak purity index should be > 0.999.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[8][9][10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[8][9]

Experimental Protocol:

  • Prepare Standards: From a stock solution, prepare at least five concentration levels of 3-fluoro-4-methoxy-2-methylpyridine, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Summary Table:

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptClose to zero15.2
RangeLOQ to 150%0.5 µg/mL to 750 µg/mL
Accuracy

Accuracy measures the closeness of the test results to the true value.[6][11] It is typically determined through recovery studies.

Experimental Protocol:

  • Spike Samples: Prepare samples by spiking a known quantity of a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three independent samples at each concentration level (for a total of nine determinations) and analyze them.[6]

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Summary Table:

Spike LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery (%)%RSD
80%99.5100.299.899.80.35
100%100.599.1100.199.90.72
120%99.2101.0100.4100.20.91
Overall 100.0 0.69

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.[11][12]

  • The %RSD for the nine determinations should be ≤ 2.0%.

Precision

Precision expresses the variability of repeated measurements on the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11][13]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples of 3-fluoro-4-methoxy-2-methylpyridine at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study with a different analyst, on a different day, and/or using a different HPLC instrument.

  • Evaluation: Calculate the mean, standard deviation, and %RSD for the assay results from both studies.

Data Summary Table:

Precision LevelParameterAcceptance CriteriaHypothetical Result
Repeatability %RSD of 6 samples≤ 2.0%0.85%
Intermediate Precision %RSD of 12 samples (Day 1 & 2)≤ 2.0%1.15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[14][15]

Experimental Protocol: There are several valid approaches. The signal-to-noise (S/N) ratio method is often used for its practicality.[14][15]

  • Prepare Low-Concentration Solutions: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[14][15]

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[14][15]

    • Confirmation: To confirm the LOQ, inject six replicate samples at the determined LOQ concentration. The precision (%RSD) should be acceptable (typically ≤ 10%).[6]

Data Summary Table:

ParameterMethodAcceptance CriteriaHypothetical Result
LODS/N RatioApprox. 3:10.15 µg/mL
LOQS/N RatioApprox. 10:10.5 µg/mL
LOQ Precision (%RSD)6 Replicates≤ 10%4.5%
Robustness

Robustness testing demonstrates the method's reliability during normal usage by deliberately introducing small variations in method parameters.[16][17][18]

Experimental Protocol:

  • Vary Parameters: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

    • Organic Content: ± 2% absolute in the mobile phase composition.

  • Evaluation: Assess the impact of these changes on critical system suitability parameters like retention time, peak asymmetry (tailing factor), and resolution.

Data Summary Table:

Parameter VariedRetention Time ShiftTailing FactorResolution (Critical Pair)System Suitability
Flow Rate (+0.1 mL/min)- 8%1.12.8Pass
Flow Rate (-0.1 mL/min)+ 9%1.13.1Pass
pH (+0.2)- 2%1.23.0Pass
pH (-0.2)+ 2%1.13.0Pass

Acceptance Criteria:

  • System suitability parameters (resolution, tailing factor, etc.) must remain within acceptable limits for all tested variations.

Part 3: Comparative Analysis and Broader Context

The validation data presented demonstrates that the developed HPLC-UV method is specific, linear, accurate, precise, and robust for the purity analysis of 3-fluoro-4-methoxy-2-methylpyridine. It is fit for its intended purpose in a routine quality control environment.

Comparison with Alternative Methods:

  • Gas Chromatography (GC): GC is a powerful technique for volatile compounds.[19] While potentially suitable for the main analyte, it may not be ideal for analyzing non-volatile or thermally labile degradation products that could form during stability studies. HPLC is more versatile in this regard.

  • HPLC-Mass Spectrometry (LC-MS): For impurity identification and structural elucidation, LC-MS is unparalleled. It provides molecular weight information that UV detection cannot. However, for routine purity testing and quantification, the complexity and cost of LC-MS are often unnecessary. The validated HPLC-UV method provides the required quantitative performance more economically.

Validation_Parameters cluster_Core Core Quantitative Suitability cluster_Boundary Method Boundaries cluster_Identity Analyte Identity cluster_Reliability Method Reliability Linearity Linearity Range Range Linearity->Range define Accuracy Accuracy Accuracy->Range define LOQ LOQ Accuracy->LOQ Precision Precision Precision->Range define Precision->LOQ Robustness Robustness Range->Robustness Specificity Specificity Specificity->Accuracy

Caption: Interdependence of key HPLC validation parameters.

Conclusion

The rigorous validation of an analytical method is not merely a regulatory hurdle; it is a fundamental scientific requirement that ensures the integrity of analytical data. This guide has detailed a comprehensive, ICH-compliant framework for validating an HPLC-UV method for the purity analysis of 3-fluoro-4-methoxy-2-methylpyridine. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we establish a high degree of confidence in the method's ability to produce reliable and consistent results. This validated method serves as a critical tool in guaranteeing the quality of this important pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. (n.d.). Pharma Validation. Retrieved March 25, 2026, from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22). Altabrisa Group. Retrieved March 25, 2026, from [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. (2023, December 9). Separation Science. Retrieved March 25, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Retrieved March 25, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). LCGC International. Retrieved March 25, 2026, from [Link]

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. (n.d.). assayprism.com. Retrieved March 25, 2026, from [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences. (2024, August 6). Pharmaceutical Sciences. Retrieved March 25, 2026, from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (2025, May 2). PharmaGuru. Retrieved March 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 25, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation. Retrieved March 25, 2026, from [Link]

  • Robustness Tests | LCGC International. (2025, November 27). LCGC International. Retrieved March 25, 2026, from [Link]

  • What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. (2025, September 20). Altabrisa Group. Retrieved March 25, 2026, from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. (2025, September 8). Altabrisa Group. Retrieved March 25, 2026, from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (2023, September 8). Industrial Pharmacist. Retrieved March 25, 2026, from [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Slideshare. Retrieved March 25, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved March 25, 2026, from [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - Mastelf. (2025, February 10). Mastelf. Retrieved March 25, 2026, from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. (2025, September 17). Altabrisa Group. Retrieved March 25, 2026, from [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved March 25, 2026, from [Link]

  • What Does Specificity Mean in Chromatography? (n.d.). Chromatography Today. Retrieved March 25, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). HELIX Chromatography. Retrieved March 25, 2026, from [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021, June 1). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. Retrieved March 25, 2026, from [Link]

  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

Sources

Comparative

comparing bioisosteric replacements using 3-fluoro-4-methoxy-2-methylpyridine scaffolds

Medicinal Chemistry Comparison Guide: Bioisosteric Replacements Using the 3-Fluoro-4-methoxy-2-methylpyridine Scaffold Executive Summary In the optimization of lead compounds, unsubstituted pyridine rings frequently suff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Medicinal Chemistry Comparison Guide: Bioisosteric Replacements Using the 3-Fluoro-4-methoxy-2-methylpyridine Scaffold

Executive Summary

In the optimization of lead compounds, unsubstituted pyridine rings frequently suffer from metabolic liabilities (such as rapid oxidative clearance) and suboptimal physicochemical properties. The 4-methoxy-2-methylpyridine scaffold is a privileged structural motif found in numerous pharmaceuticals, including proton pump inhibitors and kinase inhibitors. However, its unsubstituted 3-position is highly susceptible to cytochrome P450 (CYP450) mediated oxidation[1].

This guide objectively compares the baseline 4-methoxy-2-methylpyridine scaffold against its bioisosteric replacements, specifically focusing on the 3-fluoro-4-methoxy-2-methylpyridine analog. By synthesizing field-proven insights with quantitative data, we demonstrate how targeted fluorination modulates pKa, improves membrane permeability, and acts as a metabolic shield without disrupting critical protein-ligand interactions[2].

Mechanistic Rationale: The "Fluorine Effect" in Pyridine Scaffolds

As a Senior Application Scientist, it is critical to understand why the 3-fluoro replacement outperforms both the baseline hydrogen and alternative halogen (e.g., chlorine) substitutions. The causality behind this experimental choice rests on three pillars:

  • Targeted pKa Modulation: The baseline scaffold exhibits a pKa of approximately 6.0–6.5[3]. Introducing a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the pyridine nitrogen. This lowers the pKa to approximately 4.5–4.8[4]. This reduction in basicity increases the fraction of unionized drug at physiological pH (7.4), directly causing an increase in passive membrane permeability[2].

  • Steric Coplanarity: Chlorine (van der Waals radius 1.75 Å) creates a steric clash with the adjacent 4-methoxy group, forcing it out of coplanarity with the pyridine ring and disrupting its resonance (+M) contribution. Fluorine (1.47 Å) closely mimics hydrogen (1.20 Å), allowing the methoxy group to remain coplanar and preserving the scaffold's desired electronic profile[1].

  • Desolvation Thermodynamics: In advanced drug design—such as the development of the oral plasma kallikrein inhibitor Sebetralstat—the 3-fluoro-4-methoxypyridine motif was proven to displace high-energy water molecules in hydrophobic protein pockets (e.g., the S1 pocket near Tyr228). This displacement provides a massive entropic driving force for binding without requiring specific polar interactions[5][6].

Comparative Performance Analysis

The following table summarizes the quantitative benchmarking of the baseline scaffold against its bioisosteric alternatives.

Table 1: Physicochemical and ADME Profiling of Pyridine Scaffolds

ScaffoldCalculated pKaLipophilicity (LogD at pH 7.4)HLM CLint (µL/min/mg)Permeability (Papp, x10⁻⁶ cm/s)
4-Methoxy-2-methylpyridine (Baseline)~6.21.2> 45.0 (High Clearance)4.5
3-Fluoro-4-methoxy-2-methylpyridine ~4.81.6< 15.0 (Metabolically Stable)9.2
3-Chloro-4-methoxy-2-methylpyridine ~4.52.4~ 25.0 (Moderate Clearance)6.1

Note: The 3-fluoro bioisostere achieves the optimal balance—halving intrinsic clearance while doubling permeability compared to the baseline.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . If internal controls fail, the assay invalidates itself before erroneous data can be recorded.

Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Causality: Pyridine derivatives often lack sufficient aqueous solubility for direct titration. We utilize a methanol-water co-solvent system. The system is self-validating because an internal standard continuously verifies electrode calibration; if the standard's known pKa shifts by >0.05 units, the run is automatically flagged.

  • Preparation: Prepare 1 mM solutions of the target scaffold in varying ratios of Methanol/Water (15%, 30%, 45%, 60% v/v). Maintain a constant ionic strength by adding 0.15 M KCl.

  • Internal Validation: Spike the solution with 0.5 mM potassium hydrogen phthalate (KHP) as the internal calibration standard.

  • Titration: Titrate with 0.1 M standardized KOH using an automated potentiometric titrator at a strictly controlled 25.0 ± 0.1 °C.

  • Data Processing: Plot the apparent pKa values against the dielectric constant of the respective solvent mixtures.

  • Extrapolate: Perform a Yasuda-Shedlovsky linear extrapolation to 100% aqueous phase (dielectric constant of water = 78.3) to determine the true aqueous pKa.

Protocol B: High-Throughput HLM Intrinsic Clearance (CLint) Assay

Causality: Human Liver Microsomes (HLM) simulate first-pass hepatic metabolism. The inclusion of NADPH-free negative controls ensures that any observed substrate depletion is strictly CYP450-mediated, ruling out chemical instability.

  • Pre-Incubation: Combine 1 µM of the test scaffold with Human Liver Microsomes (0.5 mg/mL final protein concentration) in 0.1 M potassium phosphate buffer (pH 7.4). Incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate metabolism. (Self-Validation Step: Run a parallel control plate substituting NADPH with blank buffer).

  • Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL labetalol (analytical internal standard) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify substrate depletion.

  • Calculation: Determine the elimination rate constant ( k ) from the log-linear depletion curve to calculate CLint.

Pathway and Workflow Visualizations

MetabolicPathway Baseline 4-Methoxy-2- methylpyridine CYP CYP450 Oxidation Baseline->CYP Metabolite 3-Hydroxy Metabolite CYP->Metabolite C3 Oxidation Fluoro 3-Fluoro-4-methoxy- 2-methylpyridine Blocked Metabolism Blocked Fluoro->Blocked Fluorine Shielding Stable Prolonged Half-Life Blocked->Stable

Fig 1: CYP450 metabolic shunting and clearance prevention via 3-fluoro bioisosteric replacement.

Workflow Step1 1. Incubation (HLM + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 5, 15, 30, 45 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Substrate Depletion) Step4->Step5 Step6 6. CLint Calculation (Self-Validating Model) Step5->Step6

Fig 2: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Shah, P., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Davie, R. L., et al. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry, 65(14), 9873–9895.[Link]

  • Aygören-Pürsün, E., et al. (2024). Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema. Journal of Clinical Medicine (MDPI).[Link]

  • Klingsberg, E. (1960). Pyridine and Its Derivatives. Internet Archive.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.